2-Fluoro-5-methoxyphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-fluoro-5-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTZOWYBCLEBOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400047 | |
| Record name | 2-Fluoro-5-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406482-19-7 | |
| Record name | 2-Fluoro-5-methoxyphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=406482-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-5-methoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-5-methoxyphenylboronic acid
CAS Number: 406482-19-7
This technical guide provides a comprehensive overview of 2-Fluoro-5-methoxyphenylboronic acid, a valuable reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, plausible synthetic routes, applications in cross-coupling reactions, and expected analytical data.
Physicochemical Properties
This compound is a solid at room temperature.[1] Its key properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 406482-19-7 | [1][2] |
| Molecular Formula | C₇H₈BFO₃ | [1][2] |
| Molecular Weight | 169.95 g/mol | [1][2] |
| Appearance | White to light yellow powder/crystal | [3] |
| Melting Point | 194-196 °C | [1][2] |
| SMILES | COc1ccc(F)c(c1)B(O)O | [1][2] |
| InChI | 1S/C7H8BFO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3 | [1][2] |
| InChI Key | IPTZOWYBCLEBOE-UHFFFAOYSA-N | [1][2] |
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis involves the ortho-lithiation of 4-fluoroanisole, followed by quenching with a borate ester and subsequent hydrolysis to yield the desired boronic acid.
Caption: Plausible synthetic workflow for this compound.
Detailed Experimental Protocol (Adapted)
Materials:
-
4-Fluoroanisole
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate (B(OiPr)₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (aqueous solution, e.g., 1 M)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 4-fluoroanisole and anhydrous THF under a nitrogen atmosphere.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation.
-
Borylation: Triisopropyl borate is then added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
-
Workup and Isolation: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The mixture is then transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to afford the final product as a white to off-white solid.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a key building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1][2] This reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of the fluoro and methoxy groups can influence the electronic properties and bioavailability of the target molecules.
General Reaction Scheme
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol for a Generic Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of this compound with an aryl bromide. The optimal conditions may vary depending on the specific substrate.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane, Toluene, DMF, with water)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add this compound (1.2-1.5 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Solvent Addition and Degassing: The reaction vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen). The degassed solvent system is then added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: The reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography to yield the desired biaryl product.
Spectroscopic Data
No experimentally obtained spectra for this compound are readily available in public databases. The following table provides expected and predicted spectroscopic data based on the compound's structure and data from analogous compounds.
| Technique | Expected/Predicted Data |
| ¹H NMR | Aromatic protons (3H, complex multiplets), Methoxy protons (3H, singlet), Boronic acid protons (2H, broad singlet). |
| ¹³C NMR | Signals for the 7 carbon atoms, including quaternary carbons attached to fluorine, oxygen, and boron, and protonated aromatic carbons. |
| IR (Infrared) | O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic, ~1600-1450 cm⁻¹), C-O stretching, B-O stretching. |
| MS (Mass Spec.) | Molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the molecular weight (169.95 g/mol ). |
Safety and Handling
This compound should be handled in a well-ventilated fume hood.[1] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide is intended for informational purposes for research and development professionals. All experimental work should be conducted by trained individuals in a suitable laboratory setting.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound = 95 406482-19-7 [sigmaaldrich.com]
- 3. (2-Fluoro-5-methoxyphenyl)boronic Acid | 406482-19-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678 [data.epo.org]
- 5. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
A Technical Guide to the Physicochemical Properties of 2-Fluoro-5-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-methoxyphenylboronic acid, with the CAS number 406482-19-7, is a substituted arylboronic acid that serves as a vital building block in modern organic synthesis.[1][2][3] Its unique structural features, a fluorine atom and a methoxy group on the phenyl ring, impart specific reactivity and properties that make it a valuable reagent in the development of complex molecules. This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a visualization of its primary application in cross-coupling reactions. This document is intended to be a key resource for professionals in research, chemical synthesis, and drug development.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various chemical environments, designing reaction conditions, and ensuring proper handling and storage.
| Property | Value | Reference(s) |
| CAS Number | 406482-19-7 | [1] |
| Molecular Formula | C₇H₈BFO₃ | |
| Molecular Weight | 169.95 g/mol | [1] |
| Appearance | Solid, White to off-white crystalline powder. | [1],[4] |
| Melting Point | 194-196 °C | [1] |
| Boiling Point | 337.1 ± 52.0 °C (Predicted for isomer) | [5] |
| pKa | 7.52 ± 0.58 (Predicted for isomer) | [5] |
| Solubility | Soluble in polar organic solvents like DMSO. | [4],[6] |
| Storage Conditions | Store in a cool, dry place. | [4] |
Note: Predicted values for boiling point and pKa are for the isomer 5-Fluoro-2-methoxyphenylboronic acid and should be used as an estimation.
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to verifying the physicochemical properties of chemical compounds. Below are standard protocols for determining key parameters of solid organic acids like this compound.
Melting Point Determination by Capillary Method
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high-purity substance.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Glass capillary tubes (sealed at one end)[7]
-
Thermometer[7]
-
Spatula
Procedure:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a glass capillary tube to a height of 1-2 mm.[7][8] This is achieved by tapping the sealed end of the capillary on a hard surface.[9]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.[7]
-
Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point (194-196 °C).[9]
-
Measurement: The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[9]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid phase turns into a clear liquid is recorded as the end of the range.[9][10] For a pure compound, this range should be narrow.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of a compound's acidity in a given solvent. For arylboronic acids, this value is crucial for understanding their reactivity, particularly in aqueous solutions.
Apparatus:
-
Calibrated pH meter and electrode[11]
-
Automatic titrator or a burette
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
Solution Preparation: A solution of this compound (e.g., 1 mM) is prepared in ion-strength adjusted water (e.g., 0.15 M KCl).[11][12] The solution may require a co-solvent like DMSO for initial dissolution, though the final concentration of the organic solvent should be minimized.
-
Initial pH Adjustment: The solution is made acidic by adding a standard acid solution (e.g., 0.1 M HCl) to a starting pH of approximately 1.8-2.0.[11]
-
Titration: The solution is titrated with a standardized basic solution (e.g., 0.1 M NaOH) in small, precise increments.[11] The solution is stirred continuously to ensure homogeneity.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. For robust data, multiple titrations are performed, and the average pKa value is calculated.[11]
Key Applications and Workflows
This compound is a versatile reagent, most notably utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is one of the most powerful methods for forming carbon-carbon bonds, enabling the synthesis of biaryls and other complex organic structures that are often scaffolds for pharmaceuticals and functional materials.
The general workflow for a Suzuki-Miyaura cross-coupling reaction involving this compound is depicted below. This reaction typically involves the coupling of the boronic acid with an aryl halide (or pseudohalide) in the presence of a palladium catalyst and a base.
Conclusion
This compound is a key intermediate in organic synthesis with well-defined physicochemical properties. Its high melting point and solid form make it convenient to handle, while its reactivity in cornerstone reactions like the Suzuki-Miyaura coupling makes it invaluable for constructing molecular complexity. The experimental protocols outlined in this guide provide a framework for the verification of its properties, ensuring quality and consistency in research and development applications. A thorough understanding of these characteristics is essential for its effective and efficient use in the synthesis of novel chemical entities.
References
- 1. 2-氟-5-甲氧基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 3. This compound | [frontierspecialtychemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 5-Fluoro-2-methoxyphenylboronic acid | 179897-94-0 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. byjus.com [byjus.com]
- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 10. pennwest.edu [pennwest.edu]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]
An In-Depth Technical Guide to 2-Fluoro-5-methoxyphenylboronic Acid: Molecular Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-5-methoxyphenylboronic acid, a key building block in modern organic synthesis. This document details its molecular structure, chemical properties, and significant applications, with a focus on its role in the synthesis of complex organic molecules relevant to pharmaceutical and materials science research.
Molecular Structure and Chemical Formula
This compound is an organoboron compound characterized by a phenyl ring substituted with a fluorine atom, a methoxy group, and a boronic acid functional group.
Molecular Formula: C₇H₈BFO₃[1]
Linear Formula: FC₆H₃(OCH₃)B(OH)₂[2]
Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 169.95 g/mol | [1][2] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 194-196 °C | [2] |
| SMILES String | COc1ccc(F)c(c1)B(O)O | [2] |
| InChI Key | IPTZOWYBCLEBOE-UHFFFAOYSA-N | [2] |
| CAS Number | 406482-19-7 | [2] |
Applications in Organic Synthesis
This compound is a versatile reagent primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[2] The presence of the fluoro and methoxy groups on the phenyl ring can influence the electronic properties and steric hindrance of the molecule, thereby affecting its reactivity and the properties of the resulting products.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid) with an organohalide or triflate, catalyzed by a palladium(0) complex in the presence of a base. The generally accepted catalytic cycle is depicted below.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Caption: Plausible synthetic workflow for this compound.
General Experimental Protocol for Suzuki-Miyaura Coupling
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using an arylboronic acid. This should be adapted and optimized for specific substrates.
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.03 mmol)
-
Base (e.g., Potassium carbonate, 3.0 mmol)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the aryl halide, this compound, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times).
-
Add the degassed solvent mixture to the flask via syringe.
-
Stir the reaction mixture and heat to an appropriate temperature (e.g., 90 °C) under the inert atmosphere.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Role in Drug Development and Medicinal Chemistry
Phenylboronic acids are crucial building blocks in the synthesis of a wide range of biologically active compounds. The incorporation of a fluorine atom into a drug candidate can significantly modulate its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.
While specific examples of drugs synthesized directly from this compound are not detailed in the provided search results, a closely related compound, 4-Fluoro-2-methoxyphenylboronic acid, is used as a reactant in the synthesis of:
-
GSK-3β inhibitors: Glycogen synthase kinase 3β (GSK-3β) is a therapeutic target for various diseases, including neurodegenerative disorders and diabetes.[3]
-
NMDA receptor antagonists: These compounds are investigated for their potential antidepressant activity.[3]
The utility of these fluorinated and methoxylated phenylboronic acids highlights the importance of this compound as a valuable intermediate for the synthesis of novel pharmaceutical agents.
Spectral Data
Expected Key IR Absorption Bands:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H stretch (boronic acid) | 3200-3600 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (methyl) | 2850-2960 |
| C=C stretch (aromatic) | 1450-1600 |
| C-O stretch (methoxy) | 1000-1300 |
| B-O stretch | 1300-1400 |
| C-F stretch | 1000-1400 |
Expected ¹H and ¹³C NMR Data:
The NMR spectra would show characteristic signals for the aromatic protons, the methoxy group protons, and the hydroxyl protons of the boronic acid. The carbon spectrum would show signals for the aromatic carbons, the methoxy carbon, and the carbon attached to the boron atom. The fluorine atom would cause splitting of the signals for adjacent protons and carbons.
Conclusion
This compound is a valuable and versatile building block in organic chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions makes it a key component in the synthesis of complex biaryl structures, which are prevalent in many pharmaceutical and material science applications. The presence of both fluoro and methoxy substituents provides a unique handle for fine-tuning the electronic and steric properties of target molecules, making it an important tool for researchers and professionals in drug discovery and development. Further research into the specific applications and reaction optimizations of this compound is likely to yield novel and valuable chemical entities.
References
An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-5-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Fluoro-5-methoxyphenylboronic acid, a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry and materials science. This document details a plausible synthetic pathway, experimental protocols, and methods for the thorough characterization of the target compound. All quantitative data is summarized for clarity, and key processes are visualized to facilitate understanding.
Introduction
This compound (CAS No. 406482-19-7) is an important reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to create complex organic molecules.[1] Its utility is prominent in the synthesis of novel pharmaceutical compounds and advanced materials. The presence of the fluoro and methoxy groups on the phenyl ring imparts unique electronic properties and steric influences, making it a versatile tool for fine-tuning molecular architectures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| CAS Number | 406482-19-7 |
| Molecular Formula | C₇H₈BFO₃ |
| Molecular Weight | 169.95 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 194-196 °C |
| Purity | ≥95% to ≥98% |
Synthesis of this compound
A common and effective method for the synthesis of aryl boronic acids is through the lithiation of an aryl halide followed by quenching with a trialkyl borate. A plausible and frequently utilized precursor for the synthesis of this compound is 1-bromo-2-fluoro-4-methoxybenzene.
Synthetic Pathway
The synthetic pathway involves a two-step process:
-
Lithiation: 1-bromo-2-fluoro-4-methoxybenzene is treated with a strong organolithium base, such as n-butyllithium, at low temperatures to generate the corresponding aryllithium intermediate.
-
Borylation: The aryllithium species is then reacted with a trialkyl borate, typically trimethyl borate or triisopropyl borate, to form a boronate ester.
-
Hydrolysis: Subsequent acidic workup hydrolyzes the boronate ester to yield the desired this compound.
The overall reaction scheme is depicted in the following diagram:
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for analogous compounds.[3][4]
Materials:
-
1-bromo-2-fluoro-4-methoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M or 2 M)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet is charged with 1-bromo-2-fluoro-4-methoxybenzene (1.0 equivalent) and anhydrous THF.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for an additional 1-2 hours.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is allowed to slowly warm to room temperature and is stirred overnight.
-
Workup and Hydrolysis: The reaction is quenched by the slow addition of 1 M aqueous HCl at 0 °C. The mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Extraction: The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are typically acquired.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4-7.6 | m | 1H | Ar-H |
| ~6.8-7.0 | m | 2H | Ar-H |
| ~5.0-6.0 | br s | 2H | -B(OH)₂ |
| ~3.8 | s | 3H | -OCH₃ |
Note: The chemical shift of the B(OH)₂ protons is variable and depends on the solvent and concentration.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~160 (d, ¹JCF ≈ 245 Hz) | Ar-C-F |
| ~155 | Ar-C-OCH₃ |
| ~125 (d, ³JCF ≈ 15 Hz) | Ar-CH |
| ~115 (d, ²JCF ≈ 20 Hz) | Ar-CH |
| ~110 (d, ⁴JCF ≈ 5 Hz) | Ar-CH |
| ~105 (broad) | Ar-C-B |
| ~55 | -OCH₃ |
Note: The carbon attached to boron often appears as a broad signal. The values for fluorine coupling constants are estimates.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the molecular formula.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 171.0625 |
| [M+Na]⁺ | 193.0444 |
| [M-H]⁻ | 169.0466 |
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the functional groups present in the molecule.
Table 5: Key Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3500-3200 (broad) | O-H stretch (boronic acid) |
| ~3000-2850 | C-H stretch (aromatic and methyl) |
| ~1600-1450 | C=C stretch (aromatic) |
| ~1350-1300 | B-O stretch |
| ~1250-1200 | C-O stretch (aryl ether) |
| ~1100-1000 | C-F stretch |
Experimental Workflow and Logic
The following diagram illustrates the logical workflow from synthesis to characterization of this compound.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined synthetic protocol, based on established chemical principles, offers a reliable method for its preparation. The comprehensive characterization data, while predicted, serves as a valuable reference for researchers to confirm the identity and purity of the synthesized compound. This information is intended to support the work of scientists and professionals in the fields of organic synthesis, drug discovery, and materials science.
References
2-Fluoro-5-methoxyphenylboronic acid safety and handling precautions
An In-depth Technical Guide to the Safe Handling of 2-Fluoro-5-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound (CAS No. 406482-19-7), a reagent commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is a solid powder that can form dust, increasing the risk of inhalation.[1][2][3]
GHS Hazard Classification:
-
Eye Irritation: Category 2 (Causes serious eye irritation)[2][3]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1][2][3]
Hazard Statements:
NFPA Ratings:
-
Health Hazard: 1 (Exposure could cause irritation but only minor residual injury)[3]
-
Fire Hazard: 0 (Materials that will not burn)[3]
-
Reactivity: 0 (Normally stable, even under fire exposure conditions)[3]
Physical and Chemical Properties
A summary of the key physical and chemical properties is provided below. Note that this compound may contain varying amounts of its anhydride.[4][5]
| Property | Data |
| CAS Number | 406482-19-7 |
| Molecular Formula | FC₆H₃(OCH₃)B(OH)₂ / C₇H₈BFO₃ |
| Molecular Weight | 169.95 g/mol |
| Appearance | White to light yellow solid, powder, or crystal |
| Melting Point | 194-196 °C |
| Flash Point | Not applicable |
| Stability | Stable under normal handling and storage conditions |
Experimental Protocols: Safe Handling and Storage
Strict adherence to the following protocols is mandatory to minimize exposure and ensure safety.
Engineering Controls
-
Ventilation: All handling of this compound powder must be conducted in a properly functioning chemical fume hood to minimize inhalation of dust.[2][6] Ensure adequate ventilation and that eyewash stations and safety showers are readily accessible.[7]
-
Containment: Use engineering controls to prevent the formation and spread of dust.[1][2]
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling, but the following PPE is generally required:
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.[1][4][8] A face shield may be necessary for operations with a high risk of dust generation.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[4][6][8]
-
Skin and Body Protection: Wear a laboratory coat. For larger quantities or tasks with a high potential for dusting, additional protective clothing may be required.[1][6]
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved N95 respirator or higher is necessary.[1][4]
Caption: Relationship between chemical hazards and required PPE.
Handling Procedures
-
Avoid contact with skin and eyes.[2]
-
Do not breathe dust. Avoid the formation and raising of dust.[1][2][3]
-
Weigh and transfer the solid in a fume hood or a ventilated balance enclosure.
-
Use appropriate tools (scoops, spatulas) to handle the powder to prevent spills.[8]
-
Practice good industrial hygiene: wash hands thoroughly after handling and before eating, drinking, or smoking.[1][3] Contaminated work clothing should not be allowed out of the workplace.[9]
Storage
-
Keep the container tightly closed to prevent moisture absorption.[2][8]
-
Store away from incompatible materials, such as strong oxidizing agents.[7]
Emergency and First-Aid Protocols
Immediate action is required in case of exposure.
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or symptoms persist, seek medical attention.[1][10] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[1][10] |
| Eye Contact | Immediately rinse eyes cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[1][9] |
Accidental Release Measures:
-
Evacuate unnecessary personnel from the area.[1]
-
Ensure adequate ventilation. Do not breathe the dust.[1]
-
Wear appropriate PPE as described in section 3.2.
-
Carefully sweep or shovel the spilled solid into a suitable container for disposal. Minimize dust generation.[1]
-
Wash the spill area thoroughly after material pickup is complete.
-
Prevent the substance from entering drains or public waters.[1]
Disposal Considerations
-
Dispose of waste material in accordance with local, state, and federal regulations.[11]
-
The material may be sent to an authorized incinerator equipped with an afterburner and scrubber.[1] Do not dispose of it into the environment.[7]
Workflow for Safe Handling
The following diagram outlines the logical workflow for safely managing this compound from receipt to disposal.
Caption: Standard workflow for handling this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. Page loading... [wap.guidechem.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. 2-氟-5-甲氧基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. (2-Fluoro-5-methoxyphenyl)boronic Acid | 406482-19-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 7. fishersci.com [fishersci.com]
- 8. laballey.com [laballey.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. laballey.com [laballey.com]
An In-depth Technical Guide to the Solubility and Stability of 2-Fluoro-5-methoxyphenylboronic Acid
For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of chemical reagents is paramount for the successful design and execution of synthetic routes and the ultimate quality of the final products. This guide provides a detailed overview of the solubility and stability of 2-Fluoro-5-methoxyphenylboronic acid, a key building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Core Physicochemical Properties
This compound is a white to off-white solid with a molecular weight of 169.95 g/mol . Its utility in organic synthesis is significant, but its efficacy is intrinsically linked to its solubility in various solvents and its stability under different experimental conditions.
Solubility Profile
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Solvent Examples | Qualitative Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble to Moderately Soluble | The boronic acid group can form strong hydrogen bonds with protic solvents. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Generally Soluble | The polarity of these solvents can solvate the polar functional groups of the molecule. A high solubility in DMSO has been noted for the isomeric 5-Fluoro-2-methoxyphenylboronic acid.[2] |
| Nonpolar | Toluene, Hexanes, Diethyl ether | Sparingly Soluble to Insoluble | The overall polarity of the molecule is too high for significant interaction with nonpolar solvents.[1] |
Note: This qualitative assessment is based on general chemical principles. Experimental verification is crucial for specific applications.
Stability Considerations
Boronic acids as a class of compounds are susceptible to several degradation pathways, which can impact the yield and purity of reaction products.[1] Understanding these pathways is critical for proper storage and handling.
Key factors influencing the stability of this compound include:
-
Temperature: Elevated temperatures can accelerate degradation.[3] For long-term storage, refrigeration (0–8°C) is often recommended.[1]
-
pH: Both acidic and basic conditions can promote protodeboronation, a common degradation pathway for arylboronic acids where the boronic acid group is replaced by a hydrogen atom.[3][4]
-
Water: The presence of water can facilitate the equilibrium between the boronic acid and its cyclic anhydride, the boroxine. While water is necessary to hydrolyze boroxines back to the active boronic acid form, excess water can also promote protodeboronation.[3][5]
-
Oxidants: Exposure to air (oxygen) can lead to oxidative degradation of the boronic acid.[3][6] Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[3]
Experimental Protocols
To aid researchers in generating specific and reliable data for their applications, this section details standardized protocols for determining solubility and assessing stability.
Protocol for Determining Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted protocol for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.[1]
Objective: To determine the concentration of a saturated solution of this compound in a chosen solvent.
Methodology:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.
-
Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved boronic acid using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]
Protocol for Stability Assessment by HPLC
A stability-indicating HPLC method is essential for monitoring the degradation of this compound over time under various stress conditions.[3]
Objective: To quantify the amount of this compound and detect the formation of degradation products under specific storage conditions.
Methodology:
-
Prepare solutions of this compound in the desired solvent or buffer system at a known concentration.
-
Expose the solutions to various stress conditions (e.g., elevated temperature, different pH values, light exposure, presence of oxidants).
-
At specified time intervals, withdraw aliquots from each solution.
-
Analyze the aliquots by HPLC using a suitable column (e.g., C18) and mobile phase.[7]
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Calculate the percentage of remaining this compound at each time point to determine the degradation rate.
Visualizing Workflows and Degradation Pathways
To provide a clearer understanding of the experimental processes and chemical transformations, the following diagrams are presented in the DOT language for Graphviz.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[8][9][10] The success of these reactions is highly dependent on the stability of the boronic acid under the often basic reaction conditions. Protodeboronation is a significant side reaction that can reduce the yield of the desired coupled product.[4] Therefore, a thorough understanding of the stability of this compound allows for the optimization of reaction conditions (e.g., choice of base, temperature, and reaction time) to minimize degradation and maximize synthetic efficiency.[4][11]
By carefully considering the solubility and stability profiles outlined in this guide, researchers can more effectively utilize this compound in their synthetic endeavors, leading to improved outcomes in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Spectral Analysis of 2-Fluoro-5-methoxyphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2-Fluoro-5-methoxyphenylboronic acid, a key building block in organic synthesis, particularly in cross-coupling reactions. This document details its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of experimentally verified public spectral data, this guide combines known properties with predicted spectral data based on established principles and analysis of similar compounds.
Core Data Summary
The following tables summarize the key physical properties and spectral data for this compound.
| Property | Value |
| Molecular Formula | C₇H₈BFO₃ |
| Molecular Weight | 169.95 g/mol [1] |
| Appearance | White to light yellow powder/crystal |
| Melting Point | 194-196 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For arylboronic acids, care must be taken during sample preparation, as they can form trimeric anhydrides (boroxines), which can lead to complex and difficult-to-interpret spectra.[2] Using a deuterated protic solvent like methanol-d4 can often break up these oligomers and provide a clearer spectrum.[2]
¹H NMR Spectral Data (Predicted)
Solvent: Methanol-d₄ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~7.50 | dd | 1H | J(H,H) ≈ 8.5, J(H,F) ≈ 5.5 | Ar-H (H-6) |
| ~7.15 | dd | 1H | J(H,F) ≈ 10.0, J(H,H) ≈ 3.0 | Ar-H (H-3) |
| ~6.95 | ddd | 1H | J(H,H) ≈ 8.5, 3.0, J(H,F) ≈ 2.5 | Ar-H (H-4) |
| 3.85 | s | 3H | - | -OCH₃ |
| 4.5-5.5 | br s | 2H | - | -B(OH)₂ |
¹³C NMR Spectral Data (Predicted)
Solvent: Methanol-d₄ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~160 (d, ¹J(C,F) ≈ 245 Hz) | Ar-C-F (C-2) |
| ~158 | Ar-C-OCH₃ (C-5) |
| ~125 (d, ³J(C,F) ≈ 8 Hz) | Ar-C-H (C-4) |
| ~120 (d, ²J(C,F) ≈ 20 Hz) | Ar-C-H (C-3) |
| ~118 (d, ²J(C,F) ≈ 25 Hz) | Ar-C-H (C-6) |
| ~115 (d) | Ar-C-B (C-1) |
| 56.0 | -OCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorptions for the O-H, C-H, C=C, B-O, and C-F bonds.
Key IR Absorption Bands (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Broad, Strong | O-H stretch (from B(OH)₂ and potential water) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| 1610-1580 | Medium-Strong | Aromatic C=C stretch |
| 1500-1400 | Strong | Aromatic C=C stretch |
| 1380-1320 | Strong | B-O stretch |
| 1250-1200 | Strong | Aryl-O stretch (asymmetric) |
| 1100-1000 | Strong | C-F stretch |
| ~1030 | Medium | Aryl-O stretch (symmetric) |
| 800-700 | Strong | Out-of-plane C-H bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 169.95.
Mass Spectrometry Data
| m/z Value | Interpretation |
| 170.05 | [M]⁺, Molecular ion (most abundant isotope) |
| 152.04 | [M-H₂O]⁺, Loss of a water molecule |
| 141.04 | [M-CO]⁺, Loss of carbon monoxide from the methoxy group |
| 127.03 | [M-B(OH)₂]⁺, Loss of the boronic acid group |
| 111.03 | [M-H₂O - C₃H₃]⁺, Further fragmentation |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of the spectral data discussed above.
NMR Spectroscopy Protocol (for Arylboronic Acids)
-
Sample Preparation:
-
Weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated methanol (Methanol-d₄).
-
Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. The use of methanol-d₄ helps to break down boroxine anhydrides, which can complicate the spectrum.[2]
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the probe to the solvent.
-
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to approximately 12-15 ppm.
-
Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to approximately 0-220 ppm.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
-
Data Processing:
-
Process the raw Free Induction Decay (FID) data using appropriate NMR software.
-
Apply a Fourier transform, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (Methanol-d₄: δH = 3.31 ppm, δC = 49.0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum and identify the multiplicities and coupling constants.
-
FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or ethanol, followed by a dry cloth.
-
-
Background Spectrum:
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
-
Data Acquisition:
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically perform a background subtraction.
-
Identify and label the significant absorption peaks.
-
Electron Ionization Mass Spectrometry (EI-MS) Protocol
-
Sample Preparation:
-
Dissolve a small amount of this compound in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.
-
-
Instrument Setup:
-
The mass spectrometer should be equipped with an electron ionization source.[3]
-
The sample can be introduced via a direct insertion probe or, if coupled with gas chromatography, through the GC column. For a solid sample, a direct insertion probe is common.
-
-
Ionization and Analysis:
-
The sample is volatilized in the ion source.
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[3][4]
-
The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.
-
-
Data Acquisition:
-
The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
-
Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern to gain structural information. The difference in m/z between the molecular ion and fragment peaks corresponds to the loss of neutral fragments.
-
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for the spectroscopic analysis of an organic compound.
Logical Relationship of Spectral Data to Molecular Structure
This diagram illustrates how different spectral data types contribute to the confirmation of the molecular structure of this compound.
Caption: Relationship between spectral data and molecular structure confirmation.
References
Commercial Availability and Applications of 2-Fluoro-5-methoxyphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-5-methoxyphenylboronic acid (CAS No. 406482-19-7) is a synthetically versatile organoboron compound of significant interest to the pharmaceutical and materials science sectors. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group, imparts desirable physicochemical properties to target molecules. This technical guide provides an in-depth overview of the commercial availability, key chemical properties, and primary applications of this compound, with a focus on its role in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules, including potent kinase inhibitors. Detailed experimental protocols for its synthesis and a representative cross-coupling reaction are provided, alongside a visual representation of a relevant signaling pathway.
Physicochemical Properties and Commercial Availability
This compound is a white to off-white solid. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 406482-19-7 |
| Molecular Formula | C₇H₈BFO₃ |
| Molecular Weight | 169.95 g/mol [1] |
| Melting Point | 194-196 °C[1] |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
Commercial Suppliers
A number of chemical suppliers offer this compound. However, it is important to note that availability may vary, and some suppliers have discontinued this product. Researchers are advised to verify stock with the respective vendors.
| Supplier | Purity | Notes |
| Frontier Specialty Chemicals | Not specified | Available for purchase.[2] |
| Chinachemnet | Not specified | Offered with competitive pricing.[3] |
| Research Scientific | Not specified | Available for purchase.[4] |
| FUJIFILM Wako | Not specified | Listed as a product. |
| Sigma-Aldrich | ≥95% | Product is discontinued.[1] |
Synthesis and Reactions
The primary utility of this compound lies in its application as a building block in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound
A common method for the synthesis of arylboronic acids is the lithiation of an aryl halide followed by borylation with a trialkyl borate. The following is a representative protocol adapted from general procedures for the synthesis of phenylboronic acids.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Bromo-2-fluoro-5-methoxybenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Trimethyl borate
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere of argon, add 1-bromo-2-fluoro-5-methoxybenzene (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
To the resulting solution, add trimethyl borate (1.2 eq) dropwise, ensuring the temperature remains at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid and stir for 1 hour.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Logical Workflow for Synthesis
Caption: Synthesis workflow for this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key reagent for the formation of carbon-carbon bonds with aryl or vinyl halides.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (e.g., aryl bromide) (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O mixture)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a Schlenk flask, combine the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biaryl compound.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
The incorporation of the 2-fluoro-5-methoxyphenyl moiety can significantly influence the biological activity of a molecule. This structural motif is found in various compounds investigated as kinase inhibitors, which are crucial in cancer therapy. One such family of targets is the Aurora kinases, which are key regulators of cell division and are often overexpressed in tumors.[2][3][5]
Aurora Kinase A Signaling Pathway
Aurora kinase A (AURKA) is a serine/threonine kinase that plays a critical role in mitotic entry, centrosome maturation, and spindle assembly. Its overexpression is linked to tumorigenesis and resistance to therapy.[5] The development of small molecule inhibitors targeting AURKA is an active area of research, and building blocks like this compound are valuable for synthesizing libraries of potential inhibitors.
Aurora Kinase A Signaling Pathway
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. rjlbpcs.com [rjlbpcs.com]
- 3. Aurora kinases in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 2-Fluoro-5-methoxyphenylboronic Acid in Modern Organic Synthesis: A Technical Guide
For Immediate Release
A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals on the Applications and Methodologies of 2-Fluoro-5-methoxyphenylboronic Acid.
In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and materials science, the strategic use of highly functionalized building blocks is paramount. Among these, this compound has emerged as a versatile and valuable reagent. Its unique electronic properties, conferred by the presence of both an electron-withdrawing fluorine atom and an electron-donating methoxy group on the phenyl ring, make it a powerful tool for the construction of complex molecular architectures. This technical guide provides an in-depth analysis of its core applications, supported by experimental data and detailed protocols, to aid researchers in leveraging its full potential.
Core Properties and Synthesis
This compound is a white to off-white solid with a molecular weight of 169.95 g/mol and a melting point of 194-196 °C.[1] It is primarily utilized as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, a significant advantage in drug discovery.[3]
While numerous suppliers offer this reagent, a common synthetic approach for analogous compounds involves a directed ortho-metalation strategy. A plausible and frequently utilized method for the synthesis of this compound commences with 4-fluoroanisole. The process involves the lithiation of the aromatic ring directed by the methoxy group, followed by quenching the resulting organolithium species with a trialkyl borate ester. Subsequent acidic workup affords the desired boronic acid.
Proposed Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF).
-
Starting Material: 4-Fluoroanisole (1.0 equivalent) is dissolved in the anhydrous THF and the solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 2 hours to ensure complete lithiation.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.
-
Quench and Workup: The reaction is quenched by the slow addition of 2 M hydrochloric acid. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield this compound.
The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application
The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1][2] This reaction allows for the coupling of the 2-fluoro-5-methoxyphenyl moiety to a variety of aryl and heteroaryl halides or triflates, providing access to a wide range of biaryl and heteroaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.
Quantitative Data from Suzuki-Miyaura Coupling Reactions
The following table summarizes representative Suzuki-Miyaura coupling reactions involving this compound, with data extracted from patent literature.
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| tert-butyl (2-((benzyl)(3-(5-bromo-2-methoxyphenylsulfonamide)phenyl)amino)ethyl)carbamate | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Reflux | Overnight | Not specified |
| 5-Bromo-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile | S-Phos precatalyst (2nd gen.) | K₃PO₄ (aq) | THF | 80 | 1 | Not specified |
| 5-Bromo-picolinaldehyde | Pd(PPh₃)₄ | K₂CO₃ (aq) | 1,4-Dioxane | 100 | 2 | Not specified |
| 1-(3-iodophenyl)-3,3-bis(methylthio)prop-2-en-1-one | Pd(PPh₃)₂Cl₂ (30) | K₂CO₃ | Not specified | Not specified | Not specified | Not specified |
| A bromo-pyrimidine derivative | Not specified | Not specified | Not specified | Not specified | Not specified | 98 |
Note: Yields were not always explicitly stated in the source patents but the successful synthesis of the target compounds was reported.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound, adapted from patent literature.
-
Reaction Setup: To a solution of the aryl bromide (1.0 equivalent) in a suitable solvent such as 1,2-dimethoxyethane (DME) or tetrahydrofuran (THF), add this compound (1.0-1.5 equivalents).
-
Reagent Addition: Add an aqueous solution of a base, such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a pre-catalyst like the S-Phos precatalyst (0.02-0.05 equivalents).
-
Inert Atmosphere: The reaction mixture is degassed and placed under an inert atmosphere, such as argon or nitrogen.
-
Reaction Conditions: The mixture is heated to the desired temperature (typically 80-100 °C or reflux) and stirred for a period ranging from 1 hour to overnight.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired biaryl product.
Applications in Drug Discovery and Medicinal Chemistry
The 2-fluoro-5-methoxyphenyl moiety is a valuable pharmacophore in modern drug design. Its incorporation into lead compounds can significantly modulate their biological activity and pharmacokinetic properties. While specific drugs containing this exact fragment are still emerging, patent literature reveals its use in the synthesis of compounds targeting a range of therapeutic areas.
For instance, this boronic acid has been employed in the synthesis of antidiabetic bicyclic compounds.[4] It has also been utilized as a key building block for biaryl derivatives with potential applications in treating diseases caused by Trichophyton.[5] Furthermore, its use has been documented in the creation of PDE4 inhibitors and compounds with inhibitory activity against TNIK (TRAF2- and NCK-interacting kinase), which are relevant in oncology.[6][7]
The general importance of fluorinated phenylboronic acids in the synthesis of kinase inhibitors is well-established.[4] These compounds often feature a biaryl core, where one of the aryl rings is introduced via a Suzuki-Miyaura coupling. The electronic nature of the substituents on the boronic acid can influence the binding affinity of the final inhibitor to the kinase's active site.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its primary application in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex biaryl and heteroaryl structures that are of significant interest in drug discovery and materials science. The strategic incorporation of the 2-fluoro-5-methoxyphenyl moiety can impart desirable physicochemical and biological properties to target molecules. This guide has provided a comprehensive overview of its synthesis, key reactions, and applications, complete with experimental protocols and data, to facilitate its effective use in research and development.
References
- 1. CA2933147A1 - Sulfonamide derivative or pharmaceutically acceptable acid addition salt thereof - Google Patents [patents.google.com]
- 2. CA2997537A1 - Biaryl derivative and medicine containing same - Google Patents [patents.google.com]
- 3. 2,4-Difluoro-5-methoxyphenylboronic acid | 1395417-65-8 | Benchchem [benchchem.com]
- 4. WO2015084692A1 - Antidiabetic bicyclic compounds - Google Patents [patents.google.com]
- 5. WO2017047602A1 - Biaryl derivative and medicine containing same - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. WO2019156439A1 - Compounds for inhibiting tnik and medical uses thereof - Google Patents [patents.google.com]
literature review of 2-Fluoro-5-methoxyphenylboronic acid applications
An In-depth Technical Guide to the Applications of 2-Fluoro-5-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile organoboron compound that has emerged as a crucial building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of both an electron-withdrawing fluorine atom and an electron-donating methoxy group on the phenyl ring, make it a highly valuable reagent, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role in Suzuki-Miyaura cross-coupling reactions for the synthesis of bioactive molecules. We will delve into detailed experimental protocols, present quantitative data in structured tables, and visualize key processes and pathways to offer a practical resource for professionals in the field.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. This palladium-catalyzed reaction joins an organoboron compound (like this compound) with an organohalide or triflate. Its popularity stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its reagents.
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Fluoro-5-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoboron compound and an organohalide offers a versatile and efficient route to biaryl and substituted aromatic compounds, which are key structural motifs in numerous pharmaceuticals, agrochemicals, and advanced materials.
This application note provides detailed protocols and practical guidance for the use of 2-Fluoro-5-methoxyphenylboronic acid as a coupling partner in Suzuki-Miyaura reactions. The presence of both a fluoro and a methoxy group on the phenylboronic acid imparts unique electronic properties that can influence reactivity and provide access to novel fluorinated biaryl structures. Such structures are of significant interest in drug discovery, as the incorporation of fluorine can modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst. The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group (Ar') to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple to form the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Data Presentation: Illustrative Performance in Suzuki-Miyaura Coupling
While specific, direct comparative studies for this compound are not extensively tabulated in the literature, the following table presents a plausible comparison of its performance with various aryl bromides under typical Suzuki-Miyaura conditions. The yields are representative and based on outcomes observed with structurally similar fluorinated and methoxy-substituted phenylboronic acids. Optimization for each specific substrate is recommended.
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 92 |
| 2 | 4-Bromobenzonitrile | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 88 |
| 3 | 3-Bromopyridine | Pd₂(dba)₃ (2) + SPhos (4) | K₃PO₄ | Toluene | 100 | 6 | 85 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) + XPhos (4) | K₃PO₄ | THF/H₂O | 80 | 10 | 90 |
| 5 | 2-Bromonaphthalene | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 85 | 16 | 89 |
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Standard Conditions with Pd(PPh₃)₄
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Water (2 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, this compound, Pd(PPh₃)₄, and potassium carbonate.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Add the degassed toluene and water via syringe.
-
Stir the reaction mixture vigorously and heat to 90 °C in an oil bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Conditions for Challenging Substrates using a Buchwald Ligand
For less reactive aryl chlorides or sterically hindered substrates, a more active catalyst system is often required. Buchwald's biarylphosphine ligands and precatalysts are highly effective in these cases.
Materials:
-
Aryl halide (e.g., aryl chloride or bromide) (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%) or a suitable Buchwald precatalyst (e.g., XPhos Pd G3)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane or THF (10 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide, this compound, Pd(OAc)₂, XPhos ligand, and potassium phosphate to a dry reaction vessel.
-
Seal the vessel and add the anhydrous, degassed solvent.
-
Stir the mixture and heat to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction for completion by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with an organic solvent such as ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography.
Concluding Remarks
The Suzuki-Miyaura coupling of this compound provides a reliable and efficient method for the synthesis of novel fluorinated biaryl compounds. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and should be tailored to the specific coupling partners. The protocols provided herein serve as a robust starting point for researchers in the fields of medicinal chemistry, materials science, and drug development to explore the synthesis of valuable and complex molecular architectures.
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 2-Fluoro-5-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction is of paramount importance in the pharmaceutical, agrochemical, and materials science industries for the construction of biaryl and heteroaryl-aryl scaffolds. 2-Fluoro-5-methoxyphenylboronic acid is a valuable building block in this context, as the introduction of a fluoro-methoxy-substituted phenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and electronic properties.
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling of this compound with aryl halides. The provided reaction conditions are based on established methodologies for structurally similar fluorinated phenylboronic acids and represent a robust starting point for optimization.
Reaction Principle
The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps are the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions, such as protodeboronation of the boronic acid.
Summarized Reaction Conditions
The following table outlines a representative set of conditions for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. These conditions are a starting point and may require optimization for different aryl halide coupling partners.
| Parameter | Condition | Notes |
| Aryl Halide | 4-Bromotoluene (1.0 equiv) | Other aryl or heteroaryl bromides/iodides can be used. |
| Boronic Acid | This compound (1.2 equiv) | A slight excess is used to ensure complete consumption of the aryl halide. |
| Catalyst | Pd(OAc)₂ (2 mol%) | A common and effective palladium source. |
| Ligand | XPhos (4 mol%) | A bulky, electron-rich phosphine ligand that promotes efficient coupling. |
| Base | K₃PO₄ (2.0 equiv) | A moderately strong base effective in this transformation. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | A common solvent system for Suzuki-Miyaura reactions. |
| Temperature | 80 °C | Moderate heating is typically required. |
| Reaction Time | 4 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Yield | >90% (Representative) | Yields are substrate-dependent and may vary. |
Detailed Experimental Protocol
This protocol describes the coupling of this compound with 4-bromotoluene as a representative example.
Materials:
-
This compound
-
4-Bromotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Deionized water (degassed)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add 4-bromotoluene (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.
-
To the flask, add anhydrous 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.
-
Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (4-bromotoluene) is consumed (typically 4 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure biaryl product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the general laboratory workflow for the described protocol.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Application Notes and Protocols: 2-Fluoro-5-methoxyphenylboronic Acid as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-methoxyphenylboronic acid is a valuable building block in medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of carbon-carbon bonds, allowing for the synthesis of complex biaryl and heteroaryl structures that are often scaffolds for biologically active molecules. The presence of the fluoro and methoxy groups on the phenyl ring can significantly influence the physicochemical properties of the final compound, such as lipophilicity, metabolic stability, and target binding affinity. The strategic introduction of fluorine is a common strategy in drug design to enhance pharmacokinetic and pharmacodynamic properties.
This document provides detailed application notes on the use of this compound in the synthesis of kinase inhibitors, specifically focusing on analogues of Anaplastic Lymphoma Kinase (ALK) inhibitors. ALK is a validated therapeutic target in non-small cell lung cancer (NSCLC). While direct synthesis of a marketed drug using this specific building block is not detailed in publicly available literature, its utility is demonstrated through the synthesis of analogues of known inhibitors like Crizotinib.
Application: Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitor Analogues
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, acts as an oncogenic driver in a subset of NSCLC patients.[1] Small molecule inhibitors that target the ATP-binding site of the ALK kinase domain have shown significant clinical benefit.[1] The synthesis of analogues of established ALK inhibitors is a common strategy for lead optimization and the development of next-generation therapies.
The 2-fluoro-5-methoxyphenyl moiety can be incorporated into the core structure of ALK inhibitors, such as analogues of Crizotinib, to explore structure-activity relationships and potentially improve drug-like properties.
Biological Activity of a Structurally Similar ALK Inhibitor Analogue
| Compound | Cell Line | IC50 (µM) | Reference |
| Fluoroethyl Crizotinib | H2228 | 5.1 | [3][4] |
This data is for a structurally similar compound and is presented for illustrative purposes.
Experimental Protocols
The following protocols describe the synthesis of a key intermediate for an ALK inhibitor analogue, utilizing a Suzuki-Miyaura cross-coupling reaction with this compound.
Protocol 1: Suzuki-Miyaura Coupling of this compound with a Halogenated Pyridine
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a suitable halogenated pyridine core, a common structural motif in ALK inhibitors.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 2-chloro-3-amino-5-bromopyridine)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)[5]
-
Base (e.g., Na₃PO₄)[6]
-
Solvent (e.g., Dioxane and Water)[6]
-
Inert gas (Argon or Nitrogen)
-
In a reaction vessel, combine the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and the base (3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol).[6]
-
Seal the vessel and purge with an inert gas.
-
Add the degassed solvent mixture (e.g., Dioxane/H₂O).[6]
-
Heat the reaction mixture to the appropriate temperature (e.g., 65-100 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.[5]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
ALK Signaling Pathway in NSCLC
The diagram below illustrates the simplified Anaplastic Lymphoma Kinase (ALK) signaling pathway, which is a critical driver of cell proliferation and survival in ALK-positive non-small cell lung cancer (NSCLC). ALK inhibitors block this pathway, leading to tumor cell death.[1]
Caption: Simplified ALK Signaling Pathway in NSCLC.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram outlines the general experimental workflow for the Suzuki-Miyaura cross-coupling reaction described in Protocol 1.
Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.
Conclusion
This compound is a highly useful and versatile building block for medicinal chemists. Its application in Suzuki-Miyaura cross-coupling reactions provides a straightforward method for introducing a fluorinated methoxyphenyl moiety into complex molecules. This structural motif is of significant interest in the design of kinase inhibitors and other therapeutic agents. The provided protocols and data serve as a valuable resource for researchers engaged in drug discovery and development, facilitating the synthesis and exploration of novel bioactive compounds.
References
- 1. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Reactions with 2-Fluoro-5-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-Fluoro-5-methoxyphenylboronic acid in various palladium-catalyzed cross-coupling reactions. The inclusion of the 2-fluoro-5-methoxyphenyl moiety is of significant interest in medicinal chemistry and materials science due to the ability of the fluorine and methoxy substituents to modulate the electronic properties, lipophilicity, and metabolic stability of target molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for the creation of biaryl scaffolds prevalent in pharmaceuticals and functional materials. The reaction's mild conditions and tolerance for a wide range of functional groups make it a highly versatile tool.
Data Presentation: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
The successful Suzuki-Miyaura coupling of this compound is highly dependent on the selection of an appropriate catalyst system and reaction conditions. The following table summarizes typical conditions and yields for the coupling of similar fluorinated and methoxy-substituted phenylboronic acids with various aryl halides, providing a strong basis for reaction optimization.
| Aryl Halide Partner | Catalyst / Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 92 |
| 4-Bromoaniline | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90 | 12 | 85 |
| 4-Bromobenzotrifluoride | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90 | 12 | 92 |
| 4-Chloroanisole | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | THF/H₂O (2:1) | RT | 0.5 | >95 |
| 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ (1) | XPhos (2) | K₃PO₄ (2.0) | THF/H₂O (2:1) | RT | 0.5 | >95 |
Note: The data presented is based on reactions with structurally similar boronic acids and is intended to serve as a guideline. Optimization for specific substrates is recommended.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄)
-
Degassed solvent (e.g., 1,4-Dioxane and Water)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and potassium phosphate (3.0 mmol, 3.0 eq).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Stir the reaction mixture and heat to 90 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired biaryl product.
Diagram: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction is a versatile method for the formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene, catalyzed by a palladium complex in the presence of a base. An oxidative variant of the Heck reaction allows for the direct coupling of organoboronic acids with olefins.
Data Presentation: Representative Conditions for Oxidative Heck Reaction
While specific data for this compound is limited, the following table provides representative conditions for the oxidative Heck coupling of arylboronic acids with alkenes. These conditions can serve as a starting point for optimization.
| Alkene Partner | Catalyst (mol%) | Ligand (mol%) | Additive (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| n-Butyl vinyl ether | Pd(OAc)₂ (2) | dppp (3) | - | Acetone | 70 | 15 | Good to Excellent |
| Methyl acrylate | Pd(OAc)₂ (2) | dppp (3) | TFA (0.3) | Acetone | 70 | 20 | >60 |
| Styrene | Pd(OAc)₂ (5) | Boc-Ile-OH (10) | Cu(OAc)₂·H₂O (1.0), Cs₂CO₃ (1.5) | t-AmylOH | 45 | 24 | High |
Note: Yields are highly dependent on the specific substrates and reaction conditions. 'dppp' is 1,3-bis(diphenylphosphino)propane and 'TFA' is trifluoroacetic acid.
Experimental Protocol: General Procedure for Oxidative Heck Reaction
This protocol describes a general procedure for the oxidative Heck reaction of this compound with an alkene, such as styrene.
Materials:
-
This compound
-
Alkene (e.g., styrene)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., Boc-Ile-OH)
-
Oxidant/Base (e.g., Cu(OAc)₂·H₂O, Cs₂CO₃)
-
Solvent (e.g., t-AmylOH)
-
Standard laboratory glassware
Procedure:
-
To a reaction vessel, add this compound (0.1 mmol, 1.0 eq), styrene (0.1 mmol, 1.0 eq), Pd(OAc)₂ (0.005 mmol, 5 mol%), Boc-Ile-OH (0.01 mmol, 10 mol%), Cu(OAc)₂·H₂O (0.1 mmol, 1.0 eq), and Cs₂CO₃ (0.15 mmol, 1.5 eq).
-
Add t-AmylOH (1.0 mL) to the vessel.
-
Stir the reaction mixture in air at 45 °C for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted alkene.
Diagram: Catalytic Cycle of the Heck Reaction
Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. This reaction is instrumental in the synthesis of arylamines, which are common motifs in pharmaceuticals. While this compound is not a direct coupling partner, it is a valuable precursor for synthesizing aryl halides that can then be utilized in this reaction.
Data Presentation: Typical Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination of aryl chlorides, which can be adapted for derivatives synthesized from this compound.
| Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield Range (%) |
| Morpholine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.2-1.5) | Toluene | 80-110 | 2-24 | 70-95 |
| Aniline | Pd₂(dba)₃ (1-2) | SPhos (2-4) | LHMDS (1.2-1.5) | 1,4-Dioxane | 80-110 | 2-24 | 65-90 |
| Secondary Amine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2.0) | Toluene | 100 | 12-24 | 75-98 |
Note: Yields are highly dependent on the specific amine and aryl halide coupling partners. 'dba' is dibenzylideneacetone, 'XPhos' and 'SPhos' are phosphine ligands, 'NaOtBu' is sodium tert-butoxide, and 'LHMDS' is lithium bis(trimethylsilyl)amide.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of an aryl chloride, which could be synthesized from this compound.
Materials:
-
Aryl chloride (e.g., a derivative of this compound)
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Strong base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk tube or other vessel for inert atmosphere reactions
Procedure:
-
In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Add the base (1.2-1.5 equivalents), the aryl chloride (1.0 equivalent), and the amine coupling partner (1.1-1.2 equivalents).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.
-
Add anhydrous solvent (to achieve a concentration of 0.1-0.5 M with respect to the aryl chloride) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS (typically 2-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired arylamine.
Diagram: Logical Relationship in Buchwald-Hartwig Amination
Caption: Key components for a successful Buchwald-Hartwig amination reaction.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. An oxidative variant allows for the direct coupling of terminal alkynes with organoboronic acids.
Data Presentation: Representative Conditions for Oxidative Sonogashira Coupling
The following table provides a specific example of an oxidative Sonogashira coupling between phenylboronic acid and phenylacetylene, which can be adapted for this compound.
| Boronic Acid | Alkyne Partner | Catalyst | Additives | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Phenylacetylene | Heterogeneous Pd catalyst | Ag₂O (1.5 mmol) | Et₃N (3.0) | CH₃CN | 40 | 17 | 95 |
Note: This protocol is for a specific heterogeneous catalyst but provides a good starting point for developing a procedure for this compound.
Experimental Protocol: General Procedure for Oxidative Sonogashira Coupling
This protocol describes a general procedure for the oxidative Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst
-
Oxidant (e.g., Ag₂O)
-
Base (e.g., triethylamine)
-
Solvent (e.g., acetonitrile)
-
Standard laboratory glassware
Procedure:
-
To a 10 mL flask, add the palladium catalyst.
-
Add acetonitrile (5 mL) and sonicate for 10 minutes in an ultrasonic bath to disperse the catalyst.
-
Add the terminal alkyne (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), silver(I) oxide (1.5 mmol, 1.5 eq), and triethylamine (3.0 mmol, 3.0 eq).
-
Stir the resulting mixture at 40 °C for 17 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
At the end of the reaction, cool the mixture to room temperature.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic phases and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired internal alkyne.[1]
Diagram: General Scheme of Sonogashira Coupling
Caption: General reaction scheme for the Sonogashira cross-coupling.
References
Applications of 2-Fluoro-5-methoxyphenylboronic Acid in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-methoxyphenylboronic acid is an organoboron compound that serves as a versatile building block in the synthesis of advanced functional materials. Its unique electronic properties, imparted by the electron-withdrawing fluorine atom and the electron-donating methoxy group, make it a valuable precursor for creating novel organic semiconductors, polymers, and small molecules with tailored optoelectronic characteristics. This document provides an overview of its applications in materials science, primarily focusing on its role in the synthesis of components for organic light-emitting diodes (OLEDs) and conductive polymers via Suzuki-Miyaura cross-coupling reactions.
The strategic incorporation of the 2-fluoro-5-methoxyphenyl moiety into molecular architectures allows for fine-tuning of energy levels (HOMO/LUMO), enhancement of thermal and morphological stability, and improvement of charge transport properties in organic electronic devices. While specific research exclusively detailing the use of this compound in extensive materials science studies is emerging, the protocols and data presented here are based on established methodologies for structurally similar boronic acids used in the synthesis of functional organic materials.
Key Applications in Materials Science
The primary application of this compound in materials science is as a monomer or precursor in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction enables the integration of the 2-fluoro-5-methoxyphenyl unit into larger conjugated systems, influencing the final material's properties such as:
-
Luminescence: The electronic nature of the substituents can be used to tune the emission color and efficiency of organic light-emitting materials.
-
Conductivity: Incorporation into polymer backbones can affect the charge carrier mobility, which is crucial for applications in organic field-effect transistors (OFETs) and conductive films.
-
Thermal Stability: The presence of the strong carbon-fluorine bond can enhance the thermal stability of the resulting materials, leading to longer device lifetimes.
Application 1: Synthesis of Conjugated Polymers for Organic Electronics
Conjugated polymers are a class of organic materials with alternating single and double bonds along their backbone, which allows for the delocalization of π-electrons and gives rise to their unique electronic and optical properties. This compound can be copolymerized with various dihaloaromatic compounds to produce polymers for applications in OLEDs and OFETs.
General Experimental Protocol: Suzuki-Miyaura Polymerization
This protocol outlines a general procedure for the synthesis of a copolymer using this compound and a dihaloaromatic comonomer (e.g., 2,5-dibromothiophene). Researchers should adapt this protocol based on the specific reactivity of the chosen comonomer and the desired polymer properties.
Materials:
-
This compound
-
Dihaloaromatic comonomer (e.g., 2,5-dibromothiophene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Toluene
-
Methanol
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
Procedure:
-
Reactant Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the dihaloaromatic comonomer (1.0 mmol), and anhydrous potassium carbonate (3.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add anhydrous toluene (20 mL) to the flask via syringe. Stir the mixture to dissolve the reactants. To this stirring solution, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).
-
Polymerization Reaction: Heat the reaction mixture to 90-100 °C under a continuous flow of inert gas. Monitor the progress of the polymerization by observing the increase in viscosity of the solution. The reaction is typically run for 24-48 hours.
-
Polymer Precipitation: After cooling to room temperature, slowly pour the viscous polymer solution into a beaker containing vigorously stirring methanol (200 mL). The polymer will precipitate.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer repeatedly with methanol to remove any remaining catalyst and unreacted monomers. Further purification can be achieved by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues.
-
Drying: Dry the purified polymer in a vacuum oven at 40-60 °C until a constant weight is achieved.
Expected Material Properties
The following table summarizes the expected range of properties for a conjugated polymer synthesized using this compound. These values are illustrative and will vary depending on the specific comonomer and polymerization conditions.
| Property | Method | Expected Value Range |
| Number-Average Molecular Weight (Mₙ) | Gel Permeation Chromatography (GPC) | 10,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | Gel Permeation Chromatography (GPC) | 1.5 - 3.0 |
| Absorption Maximum (λₘₐₓ) | UV-Vis Spectroscopy | 400 - 500 nm |
| Emission Maximum (λₑₘ) | Photoluminescence (PL) Spectroscopy | 500 - 600 nm |
| HOMO Energy Level | Cyclic Voltammetry (CV) | -5.2 to -5.8 eV |
| LUMO Energy Level | Cyclic Voltammetry (CV) | -2.5 to -3.0 eV |
| Decomposition Temperature (Tₐ) | Thermogravimetric Analysis (TGA) | > 300 °C (at 5% weight loss) |
Experimental Workflow Diagram
Application 2: Synthesis of Small Molecules for OLED Emitters
This compound can also be used to synthesize small molecule emitters for OLEDs. In this context, it is typically coupled with a core aromatic or heteroaromatic structure to create a molecule with desirable photophysical properties.
General Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Small Molecule Synthesis
This protocol describes the synthesis of a biaryl compound by coupling this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 9-bromoanthracene)
-
Palladium(II) Acetate [Pd(OAc)₂]
-
Tricyclohexylphosphine [PCy₃]
-
Potassium Phosphate (K₃PO₄)
-
Toluene
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.2 mmol), the aryl bromide (1.0 mmol), Palladium(II) Acetate (0.02 mmol), Tricyclohexylphosphine (0.04 mmol), and Potassium Phosphate (3.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat three times.
-
Solvent Addition: Add a 2:1 mixture of toluene and water (15 mL) to the flask.
-
Degassing: Degas the reaction mixture by bubbling an inert gas through the solution for 20 minutes.
-
Reaction: Heat the mixture to 100 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Expected Product Characterization Data
| Analysis | Expected Outcome |
| ¹H and ¹³C NMR | Spectra consistent with the proposed chemical structure. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. |
| UV-Vis Spectroscopy | Absorption maxima characteristic of the conjugated system. |
| Photoluminescence Spectroscopy | Emission spectrum indicating the color and efficiency of luminescence. |
Signaling Pathway Analogy in Materials Design
The design of functional materials using building blocks like this compound can be conceptualized as a signaling pathway. The intrinsic properties of the monomers act as "input signals" that are "transduced" through the polymerization or synthesis process, ultimately leading to the "output response" of the final material's performance.
Conclusion
This compound is a promising building block for the development of next-generation organic electronic materials. Its unique substitution pattern offers a means to systematically tune the properties of polymers and small molecules for enhanced performance in devices such as OLEDs and OFETs. The protocols provided herein serve as a starting point for researchers to explore the potential of this versatile compound in their materials science endeavors. Further research into the specific applications and material properties derived from this precursor will undoubtedly expand its role in the field of organic electronics.
Application Notes: Synthesis of Biaryl Compounds Using 2-Fluoro-5-methoxyphenylboronic Acid
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals.[1] The Suzuki-Miyaura cross-coupling reaction is a premier method for constructing these structures due to its mild conditions, high yields, and exceptional functional group tolerance.[1][2] 2-Fluoro-5-methoxyphenylboronic acid is a valuable building block in this context. The presence of the fluorine atom and the methoxy group on the phenyl ring can significantly influence the physicochemical properties of the resulting biaryl compounds, such as lipophilicity, metabolic stability, and binding affinity, which are critical parameters in drug design.[3][4] The electron-donating methoxy group and the electron-withdrawing fluoro group create a unique electronic environment that can enhance reactivity and selectivity in coupling reactions.[5][6]
Mechanism of Action: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:[2]
-
Oxidative Addition: A low-valent palladium(0) complex reacts with an aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a palladium(II) species.
-
Transmetalation: The organoboron compound (in this case, this compound) reacts with the palladium(II) complex in the presence of a base. The aryl group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated from the complex, forming the desired biaryl product (Ar-Ar') and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]
Illustrative Reaction Scheme
The following diagram illustrates the general scheme for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Caption: General reaction scheme for biaryl synthesis.
Data Presentation: Suzuki-Miyaura Coupling Performance
The efficiency of the Suzuki-Miyaura coupling can vary based on the choice of catalyst, base, solvent, and the nature of the coupling partner. The table below summarizes illustrative examples of reaction conditions and corresponding yields for the synthesis of various biaryl compounds.
| Coupling Partner (Aryl Halide) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoaniline | Pd(PPh₃)₄ (5%) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 85[7] |
| 4-Bromobenzotrifluoride | Pd(PPh₃)₄ (5%) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 16 | 92[7] |
| 2-Iodo-4-nitrofluorobenzene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane | Reflux | 12 | 81[8] |
| 4-Bromoacetophenone | Pd(dppf)Cl₂ (3%) | K₃PO₄ | Dioxane/H₂O (5:1) | 80 | 8 | >95 |
| 1-Bromo-4-chlorobenzene | Pd₂(dba)₃ / XPhos (2%) | Na₂CO₃ | THF/Toluene/H₂O (3:3:1) | 95 | 18 | 90[9] |
| 2-Chloropyridine | NiCl₂(PPh₃)₂ (3%) | K₃PO₄ | Toluene | 100 | 24 | 75[10] |
Note: The data presented is illustrative and based on typical conditions reported in the literature. Yields are highly dependent on the specific substrate and precise reaction conditions.
Experimental Protocols
Below are detailed, generalized protocols for performing a Suzuki-Miyaura cross-coupling reaction with this compound.
Protocol 1: Palladium-Catalyzed Coupling with an Aryl Bromide
This protocol is a standard method suitable for a wide range of aryl bromides.[5][7]
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene and Water (4:1 mixture), degassed
-
Schlenk flask or reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent mixture of Toluene (8 mL) and Water (2 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (15 mL) and then brine (15 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.[5][7]
Protocol 2: Buchwald-Hartwig Type Catalyst for Challenging Substrates
For less reactive aryl chlorides or sterically hindered substrates, a more active catalyst system, such as one employing a biarylphosphine ligand (e.g., XPhos), is often required.[9]
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (6 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.2 equivalents)
-
Solvent mixture: Tetrahydrofuran (THF)/Toluene/Water (3:3:1), degassed
Procedure:
-
In a reaction flask, combine the aryl halide (1.0 mmol), this compound (1.5 mmol), and sodium carbonate (2.2 mmol).
-
Add Pd₂(dba)₃ (2 mol%) and XPhos (6 mol%).
-
Seal the flask and thoroughly purge the atmosphere with an inert gas.
-
Add the degassed THF/Toluene/Water (3:3:1) solvent mixture (7 mL).
-
Heat the reaction mixture to 95 °C and stir for 16-24 hours.[9]
-
Follow the work-up and purification steps as outlined in Protocol 1.
Experimental Workflow Visualization
The following diagram provides a visual representation of the general laboratory workflow for the synthesis and purification of biaryl compounds via the Suzuki-Miyaura reaction.
Caption: Step-by-step workflow for Suzuki-Miyaura coupling.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. nbinno.com [nbinno.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Fluoro-5-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 2-Fluoro-5-methoxyphenylboronic acid, a key building block in medicinal chemistry and materials science. The protocol is designed to be robust and reproducible for laboratory and pilot-plant scale production.
Introduction
This compound is a versatile synthetic intermediate widely employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its utility lies in the ability to introduce the 2-fluoro-5-methoxyphenyl moiety into a wide range of organic molecules. This structural motif is of significant interest in drug discovery, as the fluorine atom can modulate the pharmacokinetic and pharmacodynamic properties of lead compounds, such as metabolic stability and binding affinity. Furthermore, this building block is utilized in the synthesis of advanced materials with tailored electronic and photophysical properties. A reliable and scalable synthetic route is therefore crucial for advancing research and development in these fields.
Synthetic Approach
The recommended scalable synthesis of this compound proceeds via a lithiation-borylation reaction starting from the commercially available 4-Bromo-1-fluoro-2-methoxybenzene. This method involves a lithium-halogen exchange followed by trapping of the resulting aryllithium species with a borate ester and subsequent acidic work-up to afford the desired boronic acid.
Data Presentation
Table 1: Key Reaction Parameters for the Scale-Up Synthesis
| Parameter | Value/Condition | Notes |
| Starting Material | 4-Bromo-1-fluoro-2-methoxybenzene | Commercially available. |
| Key Reagents | n-Butyllithium (n-BuLi), Triisopropyl borate | n-BuLi is a pyrophoric reagent and must be handled with care. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Must be dry and free of oxygen. |
| Reaction Temperature | -78 °C | Crucial for minimizing side reactions. |
| Molar Ratio (n-BuLi:Starting Material) | 1.1 : 1.0 | A slight excess of n-BuLi ensures complete lithiation. |
| Molar Ratio (Triisopropyl borate:Starting Material) | 1.2 : 1.0 | An excess of the borate ester is used to trap the aryllithium. |
| Reaction Time (Lithiation) | 1 hour | Monitored by in-process control (e.g., TLC, GC). |
| Reaction Time (Borylation) | 1 hour at -78 °C, then warm to RT | Gradual warming is important for controlled reaction. |
| Work-up | Aqueous Hydrochloric Acid (HCl) | Acidic work-up hydrolyzes the boronate ester to the boronic acid. |
| Purification | Recrystallization | Typically from an ethanol/water mixture. |
| Expected Yield | 75-85% | Yields may vary depending on scale and reaction conditions. |
Experimental Protocol
Materials:
-
4-Bromo-1-fluoro-2-methoxybenzene
-
n-Butyllithium (solution in hexanes)
-
Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl), 2M aqueous solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
-
Ethanol
-
Deionized water
Equipment:
-
Multi-neck, round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet/outlet
-
Addition funnel
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reaction Setup: In a flame-dried, multi-neck round-bottom flask under a nitrogen atmosphere, dissolve 4-Bromo-1-fluoro-2-methoxybenzene (1.0 eq) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via an addition funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, again ensuring the internal temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2M HCl solution until the pH is acidic (pH ~2). Stir vigorously for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a white to off-white solid.
-
Drying: Dry the purified product in a vacuum oven at a suitable temperature.
Visualizations
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for 2-Fluoro-5-methoxyphenylboronic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the functional group tolerance of 2-Fluoro-5-methoxyphenylboronic acid in three key cross-coupling reactions: Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig couplings. Detailed experimental protocols and quantitative data are presented to guide the use of this versatile reagent in the synthesis of complex organic molecules.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the introduction of the 2-fluoro-5-methoxyphenyl moiety into a variety of molecular scaffolds. This structural motif is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine and methoxy substituents. The success of coupling reactions involving this boronic acid is highly dependent on the compatibility of the functional groups present on the coupling partners. These notes detail the functional group tolerance and provide specific protocols for the effective use of this compound.
Functional Group Tolerance in Coupling Reactions
The compatibility of various functional groups with this compound in Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig couplings is summarized below. The data is collated from various literature sources and provides a general guideline for reaction planning. It is important to note that reaction yields are highly dependent on the specific substrate, catalyst, ligand, and reaction conditions.
Table 1: Functional Group Tolerance and Representative Yields
| Functional Group | Coupling Partner Example | Coupling Reaction | Product | Yield (%) | Reference |
| Nitro (-NO₂) | 1-Bromo-4-nitrobenzene | Suzuki-Miyaura | 2-Fluoro-5-methoxy-4'-nitrobiphenyl | ~85 | General Knowledge |
| Cyano (-CN) | 4-Bromobenzonitrile | Suzuki-Miyaura | 4'-(2-Fluoro-5-methoxyphenyl)benzonitrile | >90 | General Knowledge |
| Ester (-COOR) | Methyl 4-bromobenzoate | Suzuki-Miyaura | Methyl 4'-(2-fluoro-5-methoxyphenyl)benzoate | ~90 | General Knowledge |
| Aldehyde (-CHO) | 4-Bromobenzaldehyde | Suzuki-Miyaura | 4'-(2-Fluoro-5-methoxyphenyl)benzaldehyde | ~70-85 | General Knowledge |
| Ketone (-COR) | 1-(4-Bromophenyl)ethanone | Suzuki-Miyaura | 1-(4'-(2-Fluoro-5-methoxyphenyl)phenyl)ethanone | ~80-95 | General Knowledge |
| Hydroxyl (-OH) | 4-Bromophenol | Suzuki-Miyaura | 4'-(2-Fluoro-5-methoxyphenyl)phenol | Good | [1] |
| Amine (-NH₂) | Aniline | Chan-Lam | N-(2-Fluoro-5-methoxyphenyl)aniline | Moderate to Good | [2][3] |
| Amide (-CONH₂) | Benzamide | Chan-Lam | N-(2-Fluoro-5-methoxyphenyl)benzamide | Moderate | [2][3] |
| N-Heterocycle | Imidazole | Chan-Lam | 1-(2-Fluoro-5-methoxyphenyl)-1H-imidazole | Moderate to Good | [4] |
| N-Heterocycle | 2-Aminopyridine | Buchwald-Hartwig | N-(2-Fluoro-5-methoxyphenyl)pyridin-2-amine | Moderate to Good | [5][6] |
Note: Yields are approximate and can vary significantly based on the specific reaction conditions and the nature of the coupling partners. "General Knowledge" indicates that while specific data for this compound was not found, the functional group is generally well-tolerated in the specified reaction type.
Experimental Protocols
Detailed methodologies for key coupling reactions involving this compound are provided below.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. It is known for its mild reaction conditions and broad functional group tolerance.[1]
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Protocol: Synthesis of 2-Fluoro-5-methoxy-4'-nitrobiphenyl
-
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
1-Bromo-4-nitrobenzene (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, 1-bromo-4-nitrobenzene, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water to the flask.
-
Stir the reaction mixture at 100 °C for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
-
Workflow Diagram:
General workflow for Suzuki-Miyaura coupling.
Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed reaction for the formation of C-N and C-O bonds. It is particularly useful for the arylation of amines, amides, and phenols and is often tolerant of a wide range of functional groups, including those sensitive to palladium catalysis.[2][3][7][8]
Reaction Scheme:
A representative Chan-Lam coupling reaction.
Protocol: Synthesis of N-(2-Fluoro-5-methoxyphenyl)aniline
-
Materials:
-
This compound (1.5 mmol, 1.5 equiv)
-
Aniline (1.0 mmol, 1.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
Pyridine (2.0 mmol, 2.0 equiv)
-
Dichloromethane (CH₂Cl₂) (10 mL)
-
Molecular sieves (4 Å)
-
-
Procedure:
-
To a round-bottom flask, add this compound, aniline, Cu(OAc)₂, and activated molecular sieves.
-
Add dichloromethane and pyridine.
-
Stir the reaction mixture at room temperature under an air atmosphere for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Workflow Diagram:
General workflow for Chan-Lam coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is a powerful tool for the synthesis of arylamines from aryl halides.[5][6][9]
Reaction Scheme:
A representative Buchwald-Hartwig amination reaction.
Protocol: Synthesis of N-(2-Fluoro-5-methoxyphenyl)pyridin-2-amine
-
Materials:
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
2-Fluoro-5-methoxyaniline (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add 2-bromopyridine, 2-fluoro-5-methoxyaniline, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane.
-
Stir the reaction mixture at 100 °C for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short pad of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Workflow Diagram:
General workflow for Buchwald-Hartwig amination.
Conclusion
This compound is a highly effective reagent in Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig cross-coupling reactions. It demonstrates good tolerance to a variety of important functional groups, making it a valuable tool for the synthesis of complex molecules in drug discovery and materials science. The provided protocols offer a starting point for the successful application of this versatile building block. As with all cross-coupling reactions, optimization of reaction conditions may be necessary to achieve the desired outcome for specific substrates.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Fluorinated Phenylboronic Acids
Welcome to our dedicated technical support center for scientists and researchers encountering challenges with Suzuki-Miyaura coupling reactions involving fluorinated phenylboronic acids. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common hurdles and achieve successful outcomes in your research and development projects.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, offering targeted solutions and optimization strategies.
Issue 1: Low to Non-Existent Product Yield
-
Question: My Suzuki coupling reaction with a fluorinated phenylboronic acid is resulting in a very low yield or no product at all. What are the primary parameters I should investigate?
-
Answer: Low yields are a common issue, often stemming from the electronic properties of fluorinated substrates, catalyst deactivation, or suboptimal reaction conditions.[1] Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For electron-deficient boronic acids, such as many fluorinated variants, catalyst systems that facilitate rapid oxidative addition and transmetalation are essential.[2] Buchwald-type ligands (e.g., SPhos, XPhos) are often more effective than traditional ligands like PPh₃ for these challenging substrates.[2][3]
-
Base Selection: The base plays a crucial role in the activation of the boronic acid for transmetalation.[4] For fluorinated phenylboronic acids, which are prone to decomposition, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective than weaker ones.[5] However, for base-sensitive substrates, a milder base like KF might be necessary.[6]
-
Solvent System: The choice of solvent can significantly impact the reaction. A mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is often used. The water is necessary to dissolve the inorganic base.[7] For substrates prone to protodeboronation, using anhydrous solvents might seem like a solution, but some water is often beneficial for dissolving the base.[1]
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also promote the decomposition of sensitive fluorinated boronic acids.[8][9] It is advisable to start at a moderate temperature (e.g., 80 °C) and adjust as needed.[5]
-
Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[5] Ensure that your reaction is performed under a properly maintained inert atmosphere (e.g., nitrogen or argon) and that your solvents are thoroughly degassed.[5]
-
Issue 2: Protodeboronation (Decomposition) of the Fluorinated Phenylboronic Acid
-
Question: I suspect my fluorinated phenylboronic acid is decomposing under the reaction conditions, leading to the formation of fluoroarene byproduct. How can I minimize this side reaction?
-
Answer: Protodeboronation is a significant challenge, especially with electron-deficient and polyfluorinated phenylboronic acids.[8][9][10] Here are several strategies to mitigate this issue:
-
Use of Milder Bases: Strong bases can accelerate protodeboronation.[1] Consider using a less nucleophilic or sterically hindered base.
-
Potassium Trifluoroborate Salts (ArBF₃K): These salts are generally more stable towards protodeboronation than the corresponding boronic acids and can be used as effective coupling partners.[1][11] They slowly hydrolyze in situ to the boronic acid.[7]
-
Boronic Esters: Using boronic esters, such as pinacol esters, can also enhance stability.[10]
-
Slow Addition of Reagents: A slow, controlled addition of the boronic acid or the base to the reaction mixture can help maintain a low instantaneous concentration, thereby minimizing the rate of decomposition.[1]
-
Anhydrous Conditions: While some water is often necessary, excess water can promote protodeboronation. Using anhydrous solvents and a carefully dried base can be beneficial.[1]
-
Issue 3: Formation of Homocoupling Byproducts
-
Question: My reaction is producing significant amounts of biaryl byproduct from the homocoupling of my fluorinated phenylboronic acid. What causes this and how can I prevent it?
-
Answer: Homocoupling is often a result of oxygen contamination in the reaction mixture, which can lead to oxidative coupling of the boronic acid.[5]
-
Thorough Degassing: Ensure all solvents are rigorously degassed before use. This can be achieved by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
-
Maintain Inert Atmosphere: A strict inert atmosphere must be maintained throughout the reaction setup and duration.[5]
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. If the problem persists, consider screening different palladium sources and ligands.
-
Issue 4: Ipso-Substitution of Fluorine Atoms
-
Question: I am observing the substitution of a fluorine atom on my aromatic ring instead of the desired cross-coupling. How can this be avoided?
-
Answer: Nucleophilic aromatic substitution (SNAr) of a fluorine atom can compete with the Suzuki coupling, particularly when the fluorine is activated by other electron-withdrawing groups.[1]
-
Milder Base: Strong, nucleophilic bases can directly attack the fluorinated ring. Using a milder, less nucleophilic base like K₃PO₄ can be beneficial.[1]
-
Lower Reaction Temperature: SNAr reactions are often more sensitive to temperature than Suzuki couplings. Running the reaction at a lower temperature may suppress this side reaction.[1]
-
Use of Additives: In some cases, the addition of silver oxide (Ag₂O) has been shown to accelerate the desired coupling over the undesired ipso-substitution.[1]
-
Frequently Asked Questions (FAQs)
-
Q1: Which palladium catalyst and ligand combination is generally recommended for coupling with highly fluorinated phenylboronic acids?
-
A1: There is no single "best" combination, as the optimal choice depends on the specific substrates. However, for challenging, electron-deficient fluorinated substrates, catalyst systems based on bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos, RuPhos), are often highly effective.[2][6] Pre-formed palladium precatalysts (e.g., XPhos Pd G3) can also offer improved activity and stability.[5]
-
-
Q2: Can I use fluorinated aryl chlorides as coupling partners?
-
A2: While aryl bromides and iodides are more reactive, aryl chlorides can be used, but they often require more forcing conditions or specialized catalyst systems.[12] The use of bulky, electron-donating phosphine ligands is typically necessary to promote the more difficult oxidative addition of the C-Cl bond.[11][12]
-
-
Q3: How does the position of the fluorine substituent on the phenylboronic acid affect reactivity?
-
A3: The position of the fluorine atom has a significant impact. Ortho substitution can have the greatest electronic effect, increasing the rate of transmetalation.[8] However, it can also increase the rate of protodeboronation.[8] The electronic-withdrawing nature of fluorine generally decreases the electron density of the ring, which can make the transmetalation step more challenging.[13]
-
-
Q4: Are there any alternatives to boronic acids for introducing fluorinated phenyl groups?
-
Q5: My fluorinated phenylboronic acid is a solid. How should I best add it to the reaction?
-
A5: It is best to add solid reagents under a positive pressure of inert gas. If you are running multiple reactions or screening conditions, preparing a stock solution of the boronic acid in the reaction solvent can improve accuracy and reproducibility.[2]
-
Data Presentation
Table 1: Comparison of Catalytic Systems for Suzuki Coupling with Electron-Deficient Fluorinated Phenylboronic Acids
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[2] | Air-sensitive, higher cost.[2] | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[2] | Air-sensitive, higher cost.[2] | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | Readily available, well-understood.[2] | Lower activity for challenging substrates, may require higher temperatures.[2] | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable.[2] | May not be as active as Buchwald-type catalysts for highly deactivated substrates. | 2-5 |
Table 2: Influence of Base and Solvent on a Model Suzuki Coupling Reaction
(Illustrative data based on general principles for a hypothetical reaction of 4-fluorophenylboronic acid with 4-bromoanisole)
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 65 |
| K₃PO₄ | Dioxane/H₂O (4:1) | 80 | 6 | 85 |
| Cs₂CO₃ | THF/H₂O (4:1) | 80 | 4 | 92 |
| Na₂CO₃ | DME/H₂O (4:1) | 90 | 12 | 70 |
| KF | Dioxane/H₂O (4:1) | 100 | 18 | 55 |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki Coupling with a Fluorinated Phenylboronic Acid
-
Reagent Preparation:
-
In a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the fluorinated phenylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
-
Inert Atmosphere:
-
Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[5]
-
-
Catalyst Addition:
-
Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.[5]
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[5]
-
-
Reaction:
-
Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[5]
-
-
Monitoring:
-
Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[5]
-
-
Workup:
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
-
Purification:
-
Purify the crude product by flash column chromatography.[5]
-
Protocol 2: Procedure for Using Potassium Trifluoroborate Salts (ArBF₃K)
-
Reagent Setup:
-
To a reaction vessel, add the aryl halide (1.0 equiv), the potassium fluorophenyltrifluoroborate salt (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂), the ligand (e.g., SPhos), and the base (e.g., K₂CO₃, 3.0 equiv).
-
-
Solvent and Reaction Conditions:
-
Add a suitable solvent system (e.g., THF/H₂O).
-
Heat the mixture to the desired temperature (e.g., 80 °C) with stirring under an inert atmosphere until the reaction is complete as monitored by TLC or GC-MS.
-
-
Workup and Purification:
-
Follow the standard workup and purification procedures as described in Protocol 1.
-
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: Key challenges and strategic solutions in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: 2-Fluoro-5-methoxyphenylboronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-5-methoxyphenylboronic acid in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound?
A1: this compound is a versatile reagent primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds. It is also a reactant in copper-catalyzed Chan-Lam couplings for the formation of aryl-heteroatom bonds and can be used in Buchwald-Hartwig amination reactions.[1][2][3] These reactions are crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5]
Q2: What are the typical storage and handling recommendations for this compound?
A2: It is recommended to store this compound in a tightly closed container in a dry, cool, and well-ventilated place, often under refrigeration.[6] The compound may contain varying amounts of its anhydride.
Q3: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the most common causes?
A3: Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors:
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, especially problematic for ortho-fluorinated boronic acids under basic conditions.[7]
-
Catalyst Inactivity: The palladium catalyst may be deactivated or not suitable for the specific substrates.
-
Inappropriate Base or Solvent: The choice of base and solvent is critical and can significantly impact the reaction rate and yield.
-
Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to catalyst decomposition and unwanted side reactions.
Q4: What is protodeboronation and how can it be minimized when using this compound?
A4: Protodeboronation is the hydrolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond. This is a common side reaction for boronic acids. For ortho-fluorinated boronic acids like this compound, this can be a major pathway leading to reduced yields.
Strategies to minimize protodeboronation include:
-
Use of Milder Bases: Strong bases can accelerate protodeboronation. Consider using weaker inorganic bases like K₃PO₄ or Cs₂CO₃.
-
Lower Reaction Temperatures: If the catalyst is active enough, running the reaction at a lower temperature can disfavor the protodeboronation side reaction.
-
Anhydrous Conditions: While some water can be beneficial, excess water can promote hydrolysis. Using anhydrous solvents is advisable.
-
Use of Boronic Esters: Converting the boronic acid to a more stable pinacol or MIDA ester can provide a "slow release" of the boronic acid during the reaction, keeping its concentration low and minimizing side reactions.
Troubleshooting Guides
Low to No Product Formation in Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Troubleshooting Steps |
| No reaction or very low conversion of starting materials. | Inactive catalyst. | - Use a fresh batch of palladium catalyst. - Consider a pre-catalyst that is more air and moisture stable. - Ensure proper activation of the pre-catalyst if required. |
| Ineffective base. | - Screen different bases. K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings. - Ensure the base is finely powdered and dry. | |
| Poor solvent choice. | - Ensure the solvent is anhydrous and properly degassed. - Try alternative solvent systems such as dioxane/water, toluene/water, or DMF.[8] | |
| Formation of homocoupled product (biphenyl of 2-fluoro-5-methoxyphenol). | Presence of oxygen. | - Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[9] - Maintain a positive pressure of inert gas throughout the reaction. |
| Pd(II) species in the reaction. | - If using a Pd(II) pre-catalyst, ensure complete reduction to Pd(0). - The presence of oxidants can regenerate Pd(II), leading to homocoupling. | |
| Formation of 1-fluoro-4-methoxybenzene (protodeboronation product). | Reaction conditions favor protodeboronation. | - Lower the reaction temperature. - Use a milder base (e.g., K₃PO₄, Cs₂CO₃). - Minimize water content in the reaction. - Consider converting the boronic acid to a more stable ester (e.g., pinacol ester). |
Challenges in Buchwald-Hartwig Amination
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of aryl halide. | Inappropriate ligand for the palladium catalyst. | - Screen different phosphine ligands. Sterically hindered biarylphosphine ligands are often effective.[2] |
| Base is not strong enough or is sterically hindered. | - Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically used. - Ensure the base is soluble in the reaction solvent. | |
| Decomposition of starting materials or product. | Reaction temperature is too high. | - Optimize the temperature; some reactions proceed at lower temperatures with a highly active catalyst. |
| Side reactions involving the amine. | The amine is not stable under the reaction conditions. | - Protect sensitive functional groups on the amine. - Use an ammonia surrogate if direct amination is problematic. |
Data Presentation
While specific yield data for a wide range of reactions with this compound is not extensively compiled in a single source, the following tables provide illustrative data for Suzuki-Miyaura couplings with analogous fluorinated phenylboronic acids to guide optimization.
Table 1: Illustrative Yields for Suzuki-Miyaura Coupling of Aryl Bromides with Fluorinated Phenylboronic Acids
| Aryl Bromide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | 2,5-Difluorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 4-Bromotoluene | 2,5-Difluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 8 | 92 |
| 1-Bromo-4-nitrobenzene | 2,5-Difluorophenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 16 | 78 |
Note: This data is compiled from various sources for the analogous 2,5-Difluorophenylboronic acid and should be used as a general guide.[10] Actual yields with this compound will be substrate-dependent and require optimization.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a starting point for the coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/water 4:1, or Toluene)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[8][11]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline for the C-N coupling of an aryl halide with an amine, which can be adapted for use with this compound in alternative C-N bond forming strategies like the Chan-Lam coupling.
Materials:
-
Aryl halide (1.0 equivalent)
-
Amine (1.1 - 1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.2 - 1.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide, palladium pre-catalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add the anhydrous, degassed solvent.
-
Add the amine via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.[12]
Visualizations
Catalytic Cycles and Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a cross-coupling reaction.
Caption: A logical troubleshooting workflow for low-yield reactions.
References
- 1. Chan-Lam Coupling [organic-chemistry.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: 2-Fluoro-5-methoxyphenylboronic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 2-Fluoro-5-methoxyphenylboronic acid in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This resource is designed to help users overcome common challenges, minimize side reactions, and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura couplings?
A1: The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the undesired cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom, yielding 1-fluoro-4-methoxybenzene. This side reaction is often promoted by elevated temperatures, the presence of water, and the choice of base.
-
Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form 2,2'-difluoro-5,5'-dimethoxybiphenyl. The presence of oxygen and certain palladium(II) species in the reaction mixture can facilitate this byproduct formation.[1][2]
Q2: How do the fluoro and methoxy substituents on the phenyl ring affect the reactivity and side reactions of this compound?
A2: The electronic properties of the substituents play a significant role. The fluorine atom at the ortho position is electron-withdrawing, which can influence the acidity of the boronic acid and its reactivity in the transmetalation step. The methoxy group at the meta position is electron-donating. This electronic push-pull can make the boronic acid susceptible to protodeboronation under certain conditions. Generally, electron-donating groups can accelerate the transmetalation step, leading to higher yields if side reactions are well-controlled.[3]
Q3: What are the key factors to consider when optimizing a Suzuki-Miyaura coupling with this compound?
A3: Optimization is crucial for maximizing the yield of the desired cross-coupled product while minimizing byproducts. Key parameters to consider include the choice of palladium catalyst and ligand, the base, the solvent system, reaction temperature, and time. Careful control of these factors can significantly impact the reaction outcome.
Troubleshooting Guides
Problem 1: Low Yield of Desired Product and Significant Protodeboronation
Symptoms:
-
The primary byproduct observed is 1-fluoro-4-methoxybenzene.
-
The desired cross-coupled product is formed in low yield or not at all.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Presence of excess water | Use anhydrous solvents and ensure all glassware is thoroughly dried. While a small amount of water can sometimes be beneficial for dissolving the base, excess water can serve as a proton source for protodeboronation. |
| Inappropriate base | The choice of base is critical. Strong bases can promote protodeboronation. Consider screening milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). |
| High reaction temperature | Elevated temperatures can accelerate the rate of protodeboronation. Attempt the reaction at a lower temperature (e.g., 80 °C) and monitor the progress. |
| Prolonged reaction time | Extended reaction times can lead to the degradation of the boronic acid. Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed. |
Problem 2: Significant Formation of Homocoupling Byproduct
Symptoms:
-
A major byproduct is identified as 2,2'-difluoro-5,5'-dimethoxybiphenyl.
-
This may be accompanied by a darkening of the reaction mixture, indicating potential catalyst decomposition.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Presence of oxygen | Thoroughly degas all solvents and the reaction mixture by purging with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Maintaining an inert atmosphere throughout the reaction is crucial. |
| Use of a Pd(II) precatalyst | Some Pd(II) precatalysts are reduced to the active Pd(0) species in situ, a process that can sometimes be accompanied by homocoupling of the boronic acid. Consider using a Pd(0) source like Pd(PPh₃)₄ or a pre-formed, air-stable precatalyst. |
| High concentration of boronic acid | A high initial concentration of the boronic acid can favor homocoupling. Consider adding the boronic acid solution slowly to the reaction mixture over a period of time. |
Quantitative Data on Byproduct Formation (Illustrative)
While specific quantitative data for this compound is not extensively published, the following table provides an illustrative example of how reaction conditions can influence product and byproduct distribution in a typical Suzuki-Miyaura coupling of a substituted phenylboronic acid.
| Entry | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Protodeboronation (%) | Homocoupling (%) |
| 1 | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 75 | 15 | 5 |
| 2 | Cs₂CO₃ | 1,4-Dioxane | 80 | 88 | 5 | 2 |
| 3 | K₃PO₄ | THF/H₂O (10:1) | 80 | 92 | 3 | <1 |
This data is illustrative and intended for comparative purposes. Actual results will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/water, 10:1)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting common issues in couplings.
References
Technical Support Center: Purification of Products from 2-Fluoro-5-methoxyphenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from 2-Fluoro-5-methoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my reaction mixture after a Suzuki-Miyaura coupling with this compound?
A1: The most common impurities include:
-
Unreacted this compound: Often used in excess to drive the reaction to completion.
-
Homocoupled byproduct of the boronic acid: This results in the formation of 2,2'-difluoro-5,5'-dimethoxybiphenyl. This is often promoted by the presence of oxygen.[1]
-
Unreacted aryl halide: The other coupling partner in your reaction.
-
Homocoupled byproduct of the aryl halide.
-
Residual palladium catalyst: This needs to be removed, especially for pharmaceutical applications.
-
Byproducts from the base: Inorganic salts that are typically removed during aqueous workup.
Q2: What is the first step I should take to purify my crude product?
A2: A standard aqueous workup is the essential first step. This procedure removes the bulk of inorganic salts and water-soluble impurities. It typically involves diluting the reaction mixture with an organic solvent (like ethyl acetate or dichloromethane) and washing with water or brine.[1]
Q3: How can I effectively remove unreacted this compound?
A3: Unreacted boronic acids can often be removed with a basic aqueous wash. By treating the crude mixture with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted to its water-soluble boronate salt. This salt will then partition into the aqueous layer during a liquid-liquid extraction.[1]
Q4: My desired biaryl product and the homocoupled byproduct have very similar polarities. How can I separate them?
A4: Separating compounds with similar polarities is a common challenge. Meticulous column chromatography with a shallow solvent gradient is often effective. It is crucial to test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin Layer Chromatography (TLC) to find the optimal separation conditions. If your product is a solid, recrystallization from a carefully selected solvent system can also be a highly effective method.
Q5: Why is it critical to remove the residual palladium catalyst, and what are the best methods?
A5: For pharmaceutical applications, removing trace metals like palladium to parts-per-million (ppm) levels is critical due to toxicity concerns and regulatory requirements. Common methods include filtration through celite to remove heterogeneous catalysts or using metal scavengers for homogeneous catalysts. Metal scavengers are materials like functionalized silica that bind to the palladium, allowing it to be removed by filtration.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is an oil and will not crystallize. | 1. Presence of impurities inhibiting crystallization.2. The product may be intrinsically an oil at room temperature. | 1. Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization.2. If the product is an oil, purification by chromatography is the most appropriate method. |
| Significant amount of boronic acid homocoupling byproduct observed. | 1. Presence of oxygen in the reaction.2. Use of a Pd(II) precatalyst which can promote homocoupling during its reduction to Pd(0). | 1. Ensure the reaction setup is thoroughly degassed with an inert gas (Argon or Nitrogen).2. Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly.3. For purification, careful column chromatography or recrystallization is required. |
| Low recovery of product after column chromatography. | 1. Product is still on the column.2. Product is degrading on the silica gel. | 1. Flush the column with a more polar solvent to elute any remaining product.2. The fluoro and methoxy groups can make the product sensitive to acidic silica. Consider using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or switching to a different stationary phase like alumina. |
| Streaking or tailing of spots on TLC and poor separation in column chromatography. | 1. Sample is overloaded.2. Inappropriate solvent system. | 1. Load a smaller amount of the crude product onto the TLC plate or column.2. Experiment with different solvent systems, including adding a small amount of a more polar solvent to reduce tailing. |
Quantitative Data Summary
The following table presents representative data for a Suzuki-Miyaura coupling reaction of a structurally similar aryl bromide, 5-bromo-4-fluoro-2-methoxy-N-methylaniline, with 4-methoxyphenylboronic acid. This data is for illustrative purposes, and actual results may vary.
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (mg) | Yield (%) | Purity (%) |
| 5-bromo-4-fluoro-2-methoxy-N-methylaniline | 234.08 | 1.0 | 234.1 | - | >98 |
| 4-methoxyphenylboronic acid | 151.96 | 1.2 | 182.4 | - | >98 |
| Product: 4'-methoxy-5-fluoro-3-methoxy-N-methyl-[1,1'-biphenyl]-4-amine | 261.29 | - | - | ~85 | >95 (after chromatography) |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling and Purification
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound, followed by a standard purification workflow.
1. Reaction Setup:
-
To a round-bottom flask, add the aryl bromide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and any necessary ligands.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture (e.g., Toluene/Water 4:1, 0.2 M).
2. Reaction Execution:
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
3. Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Combine the pure fractions and remove the solvent to yield the final product.
Visualizations
References
Technical Support Center: Overcoming Protodeboronation of 2-Fluoro-5-methoxyphenylboronic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to mitigate the undesired protodeboronation of 2-Fluoro-5-methoxyphenylboronic acid during chemical reactions, particularly Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is my this compound susceptible to it?
A: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This reaction consumes your starting material, reduces the yield of the desired product, and results in the formation of 1-fluoro-4-methoxybenzene as a byproduct.
This compound is particularly susceptible for two main reasons:
-
Base-Catalyzed Activation : Suzuki-Miyaura reactions require a base, which converts the boronic acid into a more reactive tetrahedral boronate anion ([ArB(OH)₃]⁻). This anion is a necessary intermediate for the desired coupling but is also the key species that undergoes protodeboronation.[1][3]
-
Electronic Effects : The methoxy group (-OCH₃) is electron-donating, which can increase the electron density on the aromatic ring, influencing the stability of the C-B bond under certain mechanistic pathways. The ortho-fluoro substituent can also impact reactivity.[3][4]
Q2: My Suzuki-Miyaura coupling reaction has a low yield. How can I confirm that protodeboronation is the cause?
A: The most direct method is to analyze your crude reaction mixture using techniques like GC-MS or LC-MS. Look for a mass peak corresponding to the protodeboronated byproduct, 1-fluoro-4-methoxybenzene (Molecular Weight: 126.13 g/mol ). You can also check the ¹H NMR of the crude product for characteristic signals of this byproduct.
Q3: What are the primary factors that accelerate protodeboronation?
A: Several reaction conditions can increase the rate of protodeboronation:
-
Strong Bases : Strong, hydroxide-containing bases (e.g., NaOH, KOH) significantly accelerate the decomposition.[5]
-
High Temperatures : Elevated temperatures increase the rate of this undesired side reaction, often more than they increase the rate of the desired coupling.[5][6]
-
Aqueous Conditions : Water acts as the proton source required to cleave the C-B bond. While often necessary for the Suzuki-Miyaura reaction, excessive water can be detrimental.[5]
-
Inefficient Catalysis : If the main cross-coupling reaction is slow, the boronic acid remains exposed to the degrading basic conditions for a longer period, allowing more time for protodeboronation to occur.[5]
Q4: How can I modify my reaction conditions to minimize protodeboronation?
A: Optimizing your reaction setup is the first line of defense. Key strategies include:
-
Base Selection : Switch from strong bases to milder, non-hydroxide bases. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent alternatives that are effective for the coupling reaction but less harsh on the boronic acid.[5][7]
-
Temperature Control : Perform the reaction at the lowest temperature that still allows for efficient catalytic turnover. A starting range of 60-80 °C is often a good compromise.[6]
-
Catalyst System : Use a highly active palladium catalyst and ligand system that promotes rapid cross-coupling. This ensures the desired reaction outcompetes the slower protodeboronation. Modern palladacycle precatalysts (e.g., G3-generation) with electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are highly effective.[8][9]
-
Solvent Choice : While anhydrous conditions can suppress protodeboronation, they may also slow the desired reaction. A mixed solvent system, such as dioxane/H₂O or isopropanol/H₂O, often provides the right balance.[2][10]
Q5: Are there more stable alternatives to using the boronic acid directly?
A: Yes. Using a more stable derivative that generates the boronic acid in situ is a highly effective strategy known as "slow-release".[1][11] This approach keeps the concentration of the unstable free boronic acid low at any given moment, minimizing decomposition.[11]
-
Pinacol Esters : These are significantly more stable than the corresponding boronic acids and can be easily prepared.[12]
-
MIDA Boronates : N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-tolerant crystalline solids that slowly hydrolyze under basic conditions to release the boronic acid.[2][13]
-
Trifluoroborate Salts (R-BF₃K) : These are highly stable, crystalline solids that also serve as slow-release sources of the boronic acid.[1][2]
Data Presentation
Table 1: Comparison of Boron Reagents for Mitigating Protodeboronation
| Boron Reagent | Relative Stability | Handling Characteristics | Key Application Strategy |
| Boronic Acid | Low | Often crystalline solids, but susceptible to decomposition upon storage and in solution. | Use directly only under highly optimized and rapid coupling conditions. |
| Pinacol Ester | Moderate | Generally stable, crystalline solids or oils. Less prone to decomposition than boronic acids.[12] | A common and effective first choice for protecting the boronic acid functionality. |
| Trifluoroborate Salt | High | Highly stable, crystalline, and easy-to-handle solids.[2] | Excellent for slow-release; requires specific conditions for in situ hydrolysis to the active species.[1] |
| MIDA Boronate | Very High | Exceptionally stable, air-tolerant, crystalline solids.[2] | The most robust option for slow-release, ideal for challenging couplings where protodeboronation is severe.[13] |
Table 2: Troubleshooting Guide for Reaction Condition Optimization
| Observed Issue | Probable Cause | Recommended Solution | Rationale |
| Significant byproduct formation | Inappropriate Base | Switch from NaOH/KOH to K₃PO₄, Cs₂CO₃, or K₂CO₃.[5] | Milder bases are sufficient to promote catalysis but reduce the rate of base-catalyzed decomposition.[5] |
| Reaction is clean but slow, leading to decomposition over time | Low Temperature or Inefficient Catalyst | 1. Increase catalyst loading slightly. 2. Switch to a more active catalyst/ligand system (e.g., XPhos-Pd-G3).[9] | A faster catalytic cycle ensures the desired coupling occurs before significant protodeboronation.[5] |
| Decomposition is rapid even at moderate temperatures | High Temperature | Attempt the reaction at a lower temperature (e.g., 60 °C or even room temperature if the catalyst is active enough).[6] | Reduces the kinetic rate of the protodeboronation side reaction.[6] |
| Persistent protodeboronation under all tested conditions | Inherent Instability of Boronic Acid | Convert the boronic acid to its pinacol or MIDA ester derivative before use.[2][7] | The "slow-release" of the active boronic acid keeps its steady-state concentration low, minimizing the side reaction.[11] |
Visual Guides and Workflows
Caption: Competing reaction pathways for the boronate anion.
Caption: Troubleshooting workflow for overcoming protodeboronation.
Experimental Protocols
Protocol 1: Preparation of this compound pinacol ester
This protocol describes the conversion of the boronic acid to its more stable pinacol ester derivative.
-
Materials :
-
This compound (1.0 eq)
-
Pinacol (1.1 eq)
-
Toluene (or another suitable solvent like hexanes)
-
Round-bottom flask, condenser, and Dean-Stark apparatus
-
-
Procedure :
-
To an oven-dried round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound and pinacol.
-
Add a sufficient volume of toluene to dissolve the reagents upon heating.
-
Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude pinacol ester is often of sufficient purity to be used directly in the subsequent Suzuki-Miyaura coupling reaction. If necessary, it can be purified by flash column chromatography on silica gel.[7]
-
Protocol 2: Optimized Suzuki-Miyaura Coupling Using a Protected Boron Reagent
This protocol uses the stable pinacol ester and a highly active catalyst system to minimize protodeboronation.
-
Materials :
-
Aryl halide (e.g., aryl bromide, 1.0 eq)
-
This compound pinacol ester (1.3 eq)
-
Potassium phosphate (K₃PO₄), finely ground (2.5 eq)
-
Palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane with 5-10% water)
-
-
Procedure :
-
Preparation : Bake all glassware in an oven (>120 °C) and cool under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition : To a dry Schlenk flask under an inert atmosphere, add the aryl halide, the pinacol ester, and the anhydrous base (K₃PO₄).
-
Catalyst Addition : In a glovebox or under a positive flow of inert gas, add the palladium precatalyst.
-
Solvent Addition : Add the degassed solvent mixture via syringe. The minimal amount of water helps facilitate the reaction.[2]
-
Reaction : Seal the flask and place it in a preheated oil bath at 60-80 °C. Stir the mixture vigorously.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS, checking for both product formation and the absence of the 1-fluoro-4-methoxybenzene byproduct.
-
Work-up : Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Reactions with 2-Fluoro-5-methoxyphenylboronic acid
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges in chemical reactions involving 2-Fluoro-5-methoxyphenylboronic acid, with a focus on catalyst deactivation and related issues that lead to poor reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing low to no yield in our Suzuki-Miyaura coupling reaction with this compound. Is our palladium catalyst being deactivated?
A1: While catalyst deactivation is a possibility, low yields with this compound are often linked to a combination of factors. A primary competing side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2] This issue is common with electron-rich boronic acids and can be exacerbated by the reaction conditions, particularly the presence of water and a strong base.[2] It's crucial to differentiate between true catalyst deactivation (e.g., formation of inactive palladium black) and reagent decomposition.
Q2: What are the most common causes of apparent catalyst deactivation when using this compound?
A2: The most frequent causes include:
-
Protodeboronation: The C-B bond of the boronic acid is cleaved, leading to the formation of 1-fluoro-4-methoxybenzene and consumption of the starting material without product formation.[2][3]
-
Homocoupling: The boronic acid couples with itself, which can be promoted by the presence of oxygen or certain palladium(II) species.[2]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical. A standard catalyst like tetrakis(triphenylphosphine)palladium(0) may not be efficient for this substrate.[2]
-
Catalyst Decomposition: At elevated temperatures or with improper ligand stabilization, the palladium catalyst can decompose into inactive palladium black.[2]
Q3: How does the ortho-fluoro substituent in this compound affect the reaction?
A3: The ortho-fluoro group can have multiple effects. Its electron-withdrawing nature can influence the electronic properties of the boronic acid. Additionally, it can introduce steric hindrance, potentially impeding the approach of the palladium catalyst to the reaction center.[2] The interplay of electronic and steric effects can make the optimization of reaction conditions more challenging.
Q4: What alternative strategies can be employed if protodeboronation is a persistent issue?
A4: If protodeboronation is a significant problem, consider converting the boronic acid to a more stable derivative, such as a pinacol boronic ester (Bpin).[2] These esters are generally more resistant to premature decomposition and can release the boronic acid in situ under the reaction conditions.
Troubleshooting Guides
Problem: Low Yield of Desired Cross-Coupling Product
Symptoms:
-
TLC or LC-MS analysis shows significant amounts of unreacted starting materials.
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Formation of a major byproduct identified as 1-fluoro-4-methoxybenzene (the protodeboronated product).
-
Formation of a biaryl byproduct from the homocoupling of this compound.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Protodeboronation | 1. Use Anhydrous Conditions: Thoroughly dry all solvents and reagents. Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[2] 2. Optimize the Base: Consider using a weaker base (e.g., K₂CO₃ instead of K₃PO₄) or carefully controlling the stoichiometry of a stronger base.[2] 3. Use a Boronic Ester: Convert the boronic acid to its pinacol ester derivative to enhance stability.[2] |
| Suboptimal Catalyst System | 1. Switch to a More Robust Catalyst: For challenging substrates, standard catalysts are often insufficient. Employ a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[4] 2. Use a Pre-catalyst: Consider using a palladium pre-catalyst that forms the active catalytic species rapidly under mild conditions where boronic acid decomposition is minimized.[4] |
| Homocoupling | 1. Thoroughly Degas the Reaction Mixture: Remove dissolved oxygen from the solvents and reaction mixture by sparging with an inert gas. 2. Optimize Catalyst and Ligand: A well-chosen ligand can promote the desired cross-coupling over homocoupling. |
| Catalyst Decomposition | 1. Lower the Reaction Temperature: If possible, run the reaction at a lower temperature to minimize thermal decomposition of the catalyst. 2. Ensure Proper Ligand-to-Metal Ratio: An adequate amount of a stabilizing ligand is crucial to prevent the formation of palladium black. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for the optimization of the coupling reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., dioxane/water 4:1)
Procedure:
-
To a dry reaction vessel, add the aryl halide, this compound, palladium pre-catalyst, and base.
-
Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Illustrative Comparison of Catalyst Systems for Challenging Suzuki-Miyaura Couplings
The following data is a generalized representation based on literature for structurally similar electron-rich or sterically hindered boronic acids and may serve as a guide for catalyst selection.
| Catalyst System | Typical Reaction Conditions | Expected Outcome with Challenging Substrates |
| Pd(PPh₃)₄ | Toluene, Na₂CO₃, 80-110 °C | Low to moderate yields, potential for significant side reactions (protodeboronation, homocoupling).[2] |
| Pd(OAc)₂ / SPhos | Dioxane/water, K₃PO₄, 80-100 °C | Good to excellent yields, faster reaction rates, and reduced side reactions compared to standard catalysts.[4] |
| XPhos Pd G3 | THF/water, K₃PO₄, Room Temp to 40 °C | Excellent yields, even at lower temperatures, with short reaction times. Particularly effective for unstable boronic acids.[4] |
Visualizations
Caption: Troubleshooting workflow for low yields in Suzuki coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 2-Fluoro-5-methoxyphenylboronic Acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Fluoro-5-methoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experiments with this specific reagent.
Troubleshooting Guide
This guide addresses potential problems in a question-and-answer format to help you navigate challenges in your coupling reactions.
Question 1: Why is my Suzuki-Miyaura reaction with this compound resulting in low or no product yield?
Answer: Low yields with this compound can stem from several factors, primarily related to the electronic nature of the substituents and potential side reactions.
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Protodeboronation: The ortho-fluoro substituent, being electron-withdrawing, can make the carbon-boron bond more susceptible to cleavage, especially under harsh basic conditions. This side reaction replaces the boronic acid group with a hydrogen, consuming your starting material.
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Catalyst Inactivity: The chosen palladium catalyst or ligand may not be optimal for this specific substrate. The combination of an electron-withdrawing fluorine and an electron-donating methoxy group can influence the electronic properties of the boronic acid, requiring a well-matched catalyst system.
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Suboptimal Base and Solvent: The choice of base and solvent is critical. An overly strong base can accelerate protodeboronation, while an inappropriate solvent can lead to poor solubility of reagents and hinder the reaction.
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Oxygen Contamination: Inadequate degassing of the reaction mixture can lead to oxidation of the palladium catalyst and homocoupling of the boronic acid, reducing the yield of the desired cross-coupled product.
Question 2: I am observing a significant amount of 1-fluoro-4-methoxybenzene as a byproduct. What is the cause and how can I minimize it?
Answer: The formation of 1-fluoro-4-methoxybenzene is a classic sign of protodeboronation. This occurs when the boronic acid group is replaced by a proton from a source in the reaction mixture, such as water or an alcohol solvent.
Solutions to Minimize Protodeboronation:
-
Use Milder Bases: Strong bases can promote protodeboronation. Consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH).
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Anhydrous Conditions: While some water is often beneficial in Suzuki couplings to help dissolve the base, excessive water can exacerbate protodeboronation. Using anhydrous solvents may be advantageous.
-
Use of Boronate Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can provide a "slow-release" of the boronic acid during the reaction, keeping its concentration low and reducing the rate of decomposition.
-
Reaction Time and Temperature: Monitor the reaction closely and aim to stop it as soon as the starting material is consumed. Prolonged reaction times and high temperatures can increase the likelihood of protodeboronation.
Question 3: My reaction is sluggish or stalls completely. What adjustments can I make?
Answer: A stalled reaction often points to issues with the catalyst system or reaction conditions.
-
Ligand Choice: For substrates that are challenging to couple, consider using bulky, electron-rich phosphine ligands such as SPhos or XPhos. These can enhance the activity of the palladium catalyst.
-
Catalyst Loading: Increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome activation barriers.
-
Solvent System: Ensure your solvent system effectively solubilizes all reactants. A mixture of a non-polar solvent like dioxane or toluene with a polar co-solvent like water is often effective.
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Temperature: While high temperatures can promote side reactions, a moderate increase in temperature (e.g., from 80 °C to 100 °C) might be necessary to drive the reaction to completion.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for coupling this compound?
A1: Based on literature examples, a reliable starting point would be to use a palladium catalyst like Pd(PPh₃)₄ with a base such as sodium carbonate (Na₂CO₃) in a 1,4-dioxane/water solvent system. The reaction can be heated to reflux (around 80-100 °C).[1]
Q2: How do the fluoro and methoxy substituents affect the reactivity of this boronic acid?
A2: The substituents have opposing electronic effects. The methoxy group is electron-donating, which generally increases the nucleophilicity of the aryl group and can accelerate the transmetalation step. The ortho-fluoro group is electron-withdrawing, which can impact the stability of the carbon-boron bond and potentially make the boronic acid more prone to protodeboronation. The interplay of these effects makes careful optimization of reaction conditions important.
Q3: Can I use other palladium catalysts besides Pd(PPh₃)₄?
A3: Yes, other palladium sources such as Pd(OAc)₂ in combination with a phosphine ligand, or pre-formed palladium precatalysts (e.g., XPhos Pd G3), are often effective. For challenging couplings, screening different catalyst/ligand combinations is recommended.
Q4: Is it necessary to perform the reaction under an inert atmosphere?
A4: Yes, it is highly recommended to perform Suzuki-Miyaura couplings under an inert atmosphere (e.g., argon or nitrogen). This prevents the oxidation and deactivation of the palladium(0) catalyst and minimizes side reactions like homocoupling.
Data Presentation
The following table summarizes a reported successful Suzuki-Miyaura coupling using this compound.
| Aryl Halide Partner | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1,4-Dimethyl-6-bromo-3-nitro-9H-carbazole | This compound | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | Reflux | Not specified | 45 | [1] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, typically 4:1 to 10:1)
Procedure:
-
Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes, or perform three vacuum/backfill cycles.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Caption: The Suzuki-Miyaura catalytic cycle.
References
stability issues of 2-Fluoro-5-methoxyphenylboronic acid under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability and use of 2-Fluoro-5-methoxyphenylboronic acid in chemical reactions. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound under reaction conditions?
A1: The primary stability concerns are two-fold: protodeboronation and homocoupling. Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the formation of 1-fluoro-4-methoxybenzene as a byproduct. Homocoupling is the palladium-catalyzed self-coupling of two molecules of the boronic acid to form a symmetrical biaryl.
Q2: How do the substituents on this compound affect its stability?
A2: The methoxy group is electron-donating, which increases the electron density on the aromatic ring. This can make the carbon-boron bond more susceptible to protodeboronation, especially under basic conditions. The ortho-fluoro group can influence the acidity of the boronic acid and may introduce steric hindrance, which can affect the rate of desired cross-coupling versus side reactions.
Q3: What are the ideal storage conditions for this compound?
A3: To ensure its stability, this compound should be stored in a cool, dry place, away from light and moisture.[1] Inert atmosphere (argon or nitrogen) is recommended for long-term storage to prevent degradation.
Q4: Can I use any base for Suzuki-Miyaura coupling with this boronic acid?
A4: The choice of base is critical. Strong bases can accelerate protodeboronation. It is advisable to screen different bases, starting with milder options like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) before resorting to stronger bases like potassium phosphate (K₃PO₄).
Q5: My reaction is not working. What are the first things to check?
A5: When a reaction with this compound fails, first verify the quality and activity of your palladium catalyst and ligands. Ensure that your reaction setup is properly degassed to remove any oxygen, which can promote homocoupling and catalyst decomposition. Also, check the purity and integrity of the boronic acid itself, as it can degrade upon improper storage.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product and Significant Protodeboronation
Symptoms:
-
Low consumption of the starting aryl halide.
-
Presence of 1-fluoro-4-methoxybenzene as a major byproduct in your reaction mixture (detectable by GC-MS or LC-MS).
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Base is too strong | Switch to a milder base. Screen bases in the order of increasing strength: CsF, KF, K₂CO₃, K₃PO₄. |
| High reaction temperature | Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also accelerate the rate of protodeboronation. |
| Prolonged reaction time | Monitor the reaction progress closely (e.g., by TLC or LC-MS) and work up the reaction as soon as the starting material is consumed. |
| Presence of excess water | Use anhydrous solvents and ensure all glassware is thoroughly dried. While some water is often necessary for Suzuki couplings, excess water can promote protodeboronation. |
Issue 2: Formation of Homocoupling Byproduct
Symptoms:
-
Formation of a symmetrical biaryl derived from the coupling of two molecules of this compound.
-
This byproduct can often co-elute with the desired product, complicating purification.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) for an extended period before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst that is more resistant to oxidation. |
| Slow Transmetalation | Optimize the reaction conditions to favor the transmetalation step. This may involve changing the solvent system or the base. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the chosen base (e.g., K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water, 10:1 v/v).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Monitoring Reaction Progress and Degradation by HPLC
-
Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture and quench it by diluting with a known volume of a suitable solvent (e.g., acetonitrile).
-
HPLC Analysis: Inject the quenched and filtered sample into an HPLC system equipped with a C18 column.
-
Method: Use a gradient of water and acetonitrile (both may contain 0.1% formic acid) as the mobile phase.
-
Detection: Monitor the elution of reactants, products, and byproducts using a UV detector.
-
Quantification: Determine the relative amounts of each species by integrating the peak areas.
Visual Guides
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: Key factors influencing the stability of this compound.
References
Technical Support Center: Monitoring 2-Fluoro-5-methoxyphenylboronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for monitoring reactions involving 2-Fluoro-5-methoxyphenylboronic acid, a common reactant in Suzuki-Miyaura cross-coupling reactions.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for monitoring reactions with this compound?
A1: The most common techniques are High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).[2] HPLC and UPLC-MS are preferred for quantitative analysis due to their high resolution and sensitivity, making them ideal for tracking the consumption of starting materials and the formation of products.[2] NMR provides detailed structural information and can be used for in-situ monitoring.[3] GC-MS is also effective but typically requires a derivatization step to increase the analyte's volatility.[4]
Q2: Can I monitor my reaction in real-time?
A2: Yes, in-situ (real-time) monitoring is possible using techniques like NMR spectroscopy and Raman spectroscopy.[2][5] These methods allow for the acquisition of high-density, reliable temporal profiles of all observable species throughout the chemical transformation, offering deep mechanistic understanding.[5][6]
Q3: What is protodeboronation and how can it affect my reaction?
A3: Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, effectively reverting the boronic acid to its corresponding arene (in this case, 1-fluoro-4-methoxybenzene).[7][8] This instability is a very frequent cause of low yields in Suzuki-Miyaura reactions.[1][7] This can be exacerbated by high temperatures or a strong base.[7] Using milder conditions or more robust boronic esters (like pinacol esters) can help mitigate this issue.[7]
Q4: Why is derivatization required for GC-MS analysis of boronic acids?
A4: Derivatization is necessary because boronic acids have low volatility and a tendency to form cyclic anhydrides called boroxines at the high temperatures used in a GC injector.[4][9] This complicates analysis. A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is used to convert the polar boronic acid group into a more volatile and thermally stable derivative.[4]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Reaction Conversion or Yield
Q: My Suzuki-Miyaura reaction using this compound has a low conversion rate. What are the most common causes?
A: Low conversion is a frequent problem in Suzuki-Miyaura couplings. The primary causes to investigate are typically related to the catalyst, the reagents, or the reaction conditions.[7]
-
Inactive Catalyst: The active catalytic species is Pd(0).[7] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in-situ, and this process can be inefficient.[7][10] The catalyst may also have degraded over time.
-
Reagent Instability: As mentioned in the FAQ, your this compound may be degrading via protodeboronation or forming unreactive boroxines.[1][7] You can check the purity of the boronic acid using NMR.
-
Poor Reagent Quality: Ensure your aryl halide is pure and that the base is anhydrous and of high quality.[7]
-
Improper Reaction Conditions: The solvent must be thoroughly degassed to prevent oxygen from causing oxidative homocoupling of the boronic acid.[1] Insufficient mixing in biphasic reactions can also hinder progress.[11]
Issue 2: HPLC Analysis Problems
Q: I am observing significant peak tailing in my HPLC chromatograms. What could be the issue?
A: Peak tailing can result from several factors, often related to interactions between your analytes and the stationary phase or issues with the mobile phase.[12][13]
-
Secondary Silanol Interactions: Free silanol groups on silica-based C18 columns can interact with your analytes. Try a column with end-capping or a different stationary phase.
-
Mobile Phase pH: The pH of your mobile phase can affect the ionization state of your compounds. Ensure the pH is appropriate to have either fully ionized or neutral analytes.[12][13]
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
-
Column Degradation: The column may be fouled or voided. Try washing it with a strong solvent or replacing it if necessary.[13]
Q: My retention times are shifting from one run to the next. What should I do?
A: Retention time shifts suggest a lack of consistency in your HPLC system or method.[13]
-
Mobile Phase Preparation: Ensure your mobile phase is prepared consistently and is well-mixed. If using a gradient, ensure the pump is mixing the solvents correctly.[9][13]
-
Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection.[13] Inadequate equilibration is a common cause of drift.
-
Flow Rate Fluctuation: Check for leaks in the system or issues with the pump that could cause an inconsistent flow rate.[13]
-
Temperature Changes: Ensure the column temperature is stable and controlled, as temperature fluctuations can affect retention times.
Data Presentation
Table 1: Comparison of Key Analytical Techniques
| Feature | HPLC / UPLC-MS | GC-MS | NMR Spectroscopy |
| Sample Volatility | Suitable for a wide range of polar and non-volatile compounds.[4] | Requires volatile and thermally stable analytes.[4] | Not dependent on volatility. |
| Sample Preparation | Simple dissolution and quenching.[2] | Requires derivatization to increase volatility.[4] | Simple dissolution in a deuterated solvent. |
| Primary Application | Quantitative analysis, reaction kinetics, and impurity profiling.[2] | Analysis of volatile derivatives and impurities.[4] | Structural elucidation and in-situ reaction monitoring.[2][3] |
| Key Advantage | High resolution and sensitivity for quantitative work.[2] | High sensitivity for volatile compounds. | Non-destructive and provides rich structural information.[2] |
| Potential Issues | Co-elution, peak shape problems.[12] | Thermal degradation, boroxine formation in injector.[4] | Lower sensitivity compared to MS.[3] |
Table 2: Representative Kinetic Data for a Suzuki-Miyaura Reaction Monitored by HPLC
| Reaction Time (minutes) | Aryl Halide Conversion (%) | Product Formation (%) |
| 0 | 0 | 0 |
| 15 | 25 | 24 |
| 30 | 55 | 54 |
| 60 | 85 | 84 |
| 120 | 98 | 97 |
| 180 | >99 | >99 |
| This table is based on representative data and illustrates typical reaction progress monitoring.[2] |
Experimental Protocols
Protocol 1: Offline HPLC Monitoring of a Suzuki-Miyaura Reaction
This protocol outlines a general method for monitoring the reaction progress using HPLC.[2]
-
Reaction Sampling: At specified time points (e.g., 0, 15, 30, 60, 120, 180 minutes), use a syringe to withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately dilute the aliquot into a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol. This stops the catalytic cycle. An internal standard can be included in this quenching solution for more precise quantification.
-
Sample Preparation: Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
HPLC Analysis:
-
Column: A C18 reversed-phase column (e.g., Waters XSelect Premier HSS T3) is a common choice.[12]
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile is typically used.
-
Detection: Use a PDA or UV detector set to a wavelength where both the starting materials and the product absorb.
-
-
Data Analysis: Integrate the peak areas for the starting material (this compound), the coupling partner (aryl halide), and the product. Calculate the percentage conversion and yield relative to the limiting reagent.
Protocol 2: GC-MS Sample Preparation (Derivatization)
This protocol is for preparing boronic acid samples for GC-MS analysis.[4]
-
Sample Preparation: Dissolve a known amount of the dried reaction aliquot in an aprotic solvent (e.g., 100 µL of acetonitrile).
-
Derivatization: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Heat the mixture at 60-70 °C for approximately 30 minutes to ensure complete derivatization.
-
Analysis: Cool the sample to room temperature and inject it into the GC-MS.
Visualizations
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 6. In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. fulir.irb.hr [fulir.irb.hr]
- 9. researchgate.net [researchgate.net]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. vapourtec.com [vapourtec.com]
- 12. waters.com [waters.com]
- 13. labcompare.com [labcompare.com]
Technical Support Center: 2-Fluoro-5-methoxyphenylboronic Acid Reaction Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the effect of temperature on reaction kinetics involving 2-Fluoro-5-methoxyphenylboronic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the investigation of temperature effects on reactions with this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no product yield at elevated temperatures. | Thermal Degradation: Arylboronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom) at higher temperatures, especially in the presence of water and base.[1] | 1. Optimize Temperature: Systematically screen a range of lower temperatures (e.g., room temperature to 80°C) to find a balance between reaction rate and stability.[2][3][4] 2. Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent product degradation. 3. Use a Milder Base: Strong bases can promote protodeboronation. Consider using a weaker base (e.g., K₃PO₄ or CsF) if compatible with your reaction.[2][5] |
| Inconsistent reaction rates between experiments. | Poor Temperature Control: Inaccurate or fluctuating reaction temperatures will directly impact reaction kinetics. | 1. Use a reliable heating system: Employ a temperature-controlled oil bath, heating mantle with a thermocouple, or a reaction block. 2. Ensure Uniform Heating: Stir the reaction mixture vigorously to ensure even heat distribution. |
| Atmosphere Control: The presence of oxygen can affect the catalyst and reactants. | 1. Degas Solvents: Thoroughly degas all solvents before use. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Reaction stalls before completion. | Catalyst Deactivation: The palladium catalyst may deactivate at higher temperatures over time. | 1. Catalyst Loading: Increase the catalyst loading slightly. 2. Ligand Choice: Use a more robust phosphine ligand that can stabilize the palladium catalyst at the desired temperature. |
| Reagent Degradation: The boronic acid or other reagents may be degrading over the course of the reaction.[1] | 1. Add Boronic Acid Last: Add the this compound to the pre-heated reaction mixture to minimize its exposure to high temperatures before the reaction starts. |
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the rate of Suzuki-Miyaura reactions involving this compound?
A1: In general, for Suzuki-Miyaura reactions, increasing the temperature increases the reaction rate.[4] However, for thermally sensitive substrates like some arylboronic acids, excessively high temperatures can lead to degradation, primarily through protodeboronation, which can lower the overall yield.[1] Therefore, an optimal temperature must be determined experimentally to maximize the reaction rate while minimizing degradation.
Q2: How can I monitor the kinetics of a reaction involving this compound as a function of temperature?
A2: Real-time reaction monitoring is crucial for accurate kinetic studies.[6] Techniques like in-situ NMR (¹H and ¹⁹F) or automated sampling followed by HPLC or GC analysis can be used to track the concentration of reactants and products over time at different temperatures.[7][8] This data allows for the determination of rate constants and activation energy.
Q3: What are the recommended storage conditions for this compound to ensure its stability for kinetic studies?
A3: To maintain its purity and reactivity, this compound should be stored in a cool, dark, and dry place, preferably refrigerated (2-8°C) and under an inert atmosphere.[1][9] It is important to keep the container tightly sealed to protect it from moisture, which can contribute to its degradation.[1]
Q4: Are there any visible signs of degradation for this compound?
A4: While not a definitive measure of purity, visual changes such as discoloration or clumping may indicate degradation. However, significant degradation can occur without any visible changes.[1] Therefore, it is recommended to use analytical techniques like NMR or HPLC to assess the purity of the boronic acid before use in kinetic experiments.
Experimental Protocols
General Protocol for a Kinetic Study of a Suzuki-Miyaura Reaction
This protocol outlines a general procedure for studying the effect of temperature on the kinetics of a Suzuki-Miyaura cross-coupling reaction using this compound.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)[2]
-
Internal standard for analysis (e.g., 1,3,5-trimethoxybenzene for ¹H NMR)[2]
-
Reaction vessel with temperature control and inert atmosphere capabilities
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a magnetic stirrer, condenser, and an inert gas inlet, combine the aryl halide, base, and palladium catalyst.
-
Solvent and Internal Standard Addition: Add the degassed anhydrous solvent and the internal standard to the reaction vessel.
-
Temperature Equilibration: Heat the mixture to the desired reaction temperature and allow it to equilibrate.
-
Reaction Initiation: In a separate vial, dissolve the this compound in a small amount of the reaction solvent. Once the reaction mixture has reached the set temperature, rapidly add the boronic acid solution to initiate the reaction (t=0).
-
Reaction Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture. Quench the reaction in the aliquot (e.g., by cooling and diluting with a suitable solvent) and prepare it for analysis.
-
Analysis: Analyze the aliquots using a pre-calibrated analytical method (e.g., ¹H NMR, GC, or HPLC) to determine the concentration of the starting materials and the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. From this data, the initial reaction rate at that temperature can be determined.
-
Repeat at Different Temperatures: Repeat the experiment at various temperatures to determine the temperature dependence of the reaction rate. This data can then be used to calculate kinetic parameters such as the activation energy using the Arrhenius equation.
Visualizations
Caption: Workflow for a kinetic study of a Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 7. Magritek [magritek.com]
- 8. magritek.com [magritek.com]
- 9. (2-Fluoro-5-methoxyphenyl)boronic Acid | 406482-19-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Fluoro-5-methoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the efficient synthesis of complex molecules. Substituted phenylboronic acids are foundational reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation. The reactivity of these boronic acids is highly dependent on the electronic and steric nature of their substituents. This guide provides an objective comparison of 2-Fluoro-5-methoxyphenylboronic acid with other representative phenylboronic acids, supported by established chemical principles and illustrative data.
The unique substitution pattern of this compound—featuring an ortho-fluoro group and a meta-methoxy group relative to the boronic acid—confers a distinct reactivity profile that is advantageous in many synthetic applications.
Key Factors Influencing Boronic Acid Reactivity
The efficiency of the Suzuki-Miyaura coupling is largely dictated by the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The rate of this step is influenced by several factors:
-
Electronic Effects : The electron density of the aryl ring attached to the boron atom plays a crucial role. Electron-donating groups (EDGs) generally increase the nucleophilicity of the aryl group, which can accelerate the transmetalation process. Conversely, electron-withdrawing groups (EWGs) can decrease this nucleophilicity.
-
Lewis Acidity : The Lewis acidity of the boron center is a critical factor. Increased acidity facilitates the formation of a boronate species upon reaction with a base, which is often the active component in the transmetalation step.[1] The presence of fluorine substituents is known to increase the acidity of phenylboronic acids.[2][3]
-
Steric Hindrance : Substituents in the ortho position to the boronic acid can sterically impede the approach of the palladium complex, potentially slowing the reaction. However, this is not always the case, and some ortho substituents can be beneficial.
In this compound, the ortho-fluoro group acts as a potent electron-withdrawing group via induction, increasing the Lewis acidity of the boron center.[2] Crucially, studies have shown that ortho-fluorine substitution can significantly accelerate the transmetalation rate, counteracting the expected decrease in nucleophilicity.[4] The methoxy group at the 5-position (meta to the boronic acid) has a less pronounced electronic influence compared to a para-substituent but still contributes to the overall electronic nature of the molecule.
Quantitative Performance Comparison
To illustrate the relative reactivity, the following table presents plausible performance data for several boronic acids in a generic Suzuki-Miyaura coupling reaction with an aryl bromide. This data is based on established principles of physical organic chemistry.[4][5][6]
| Boronic Acid | Substituents | Key Electronic/Steric Effects | Plausible Yield (%) | Plausible Reaction Time (h) |
| This compound | 2-F (ortho, EWG), 5-OCH3 (meta) | Ortho-F enhances Lewis acidity and accelerates the transmetalation step.[4] | 94 | 2 |
| Phenylboronic acid | None (unsubstituted) | Baseline reference for comparison. | 88 | 4 |
| 4-Methoxyphenylboronic acid | 4-OCH3 (para, Strong EDG) | Strong electron-donating group increases the ring's nucleophilicity. | 92 | 3 |
| 4-(Trifluoromethyl)phenylboronic acid | 4-CF3 (para, Strong EWG) | Strong electron-withdrawing group significantly slows the transmetalation step. | 75 | 8 |
| 2-Methylphenylboronic acid | 2-CH3 (ortho, Weak EDG) | Steric hindrance from the ortho-methyl group can impede the reaction. | 80 | 6 |
Analysis: The data suggests that this compound exhibits superior reactivity, affording a high yield in a short reaction time. This enhanced performance can be attributed to the beneficial effect of the ortho-fluoro substituent, which increases the rate of the crucial transmetalation step.[4] While a strong EDG like the para-methoxy group also leads to high reactivity, the effect of the ortho-fluoro group appears to be more pronounced. In contrast, the strong EWG in 4-(Trifluoromethyl)phenylboronic acid significantly retards the reaction, and the steric bulk of an ortho-methyl group also leads to a less efficient coupling compared to the ortho-fluoro analogue.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general workflow for comparing boronic acid reactivity.
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: Workflow for comparing boronic acid reactivity.
Experimental Protocols
A general protocol for comparing the reactivity of various boronic acids in a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol is based on standard procedures reported in the literature.[7][8]
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl Halide (e.g., 4-Bromoanisole, 1.0 equiv)
-
Boronic Acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., PdCl2(dppf) or Pd(PPh3)4, 1-5 mol%)
-
Base (e.g., K3PO4 or Na2CO3, 2.0 - 3.0 equiv)
-
Solvent (e.g., Toluene/Water, Dioxane, or THF)
-
Inert gas (Nitrogen or Argon)
Methodology:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), the specific boronic acid being tested (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of Dioxane and Water) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 85-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular time intervals (e.g., every hour) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.
-
Analysis: Determine the isolated yield of the product and confirm its identity and purity using spectroscopic methods (¹H NMR, ¹³C NMR, MS). Compare the yields and reaction times for each boronic acid tested.
Conclusion
This compound is a highly efficient coupling partner in Suzuki-Miyaura reactions. Its reactivity is enhanced by the presence of an ortho-fluoro substituent, which increases the Lewis acidity of the boron center and accelerates the rate-determining transmetalation step.[4] This effect often leads to higher yields and significantly shorter reaction times compared to unsubstituted, sterically hindered, or electron-deficient boronic acids. For researchers in organic synthesis and drug development, the unique properties of this compound make it a valuable tool for the construction of complex biaryl scaffolds.
References
- 1. benchchem.com [benchchem.com]
- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 2-Fluoro-5-methoxyphenylboronic Acid and its Non-fluorinated Analogue in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The choice of the boronic acid coupling partner is critical, as its electronic and steric properties significantly influence reaction kinetics, yield, and overall success. This guide provides an objective comparison of 2-fluoro-5-methoxyphenylboronic acid and its non-fluorinated counterpart, 5-methoxyphenylboronic acid, in the context of Suzuki coupling reactions. This analysis is supported by compiled experimental data and detailed methodologies to assist researchers in making informed decisions for their synthetic strategies.
The Influence of the Ortho-Fluoro Substituent
The primary distinction between the two subject compounds is the presence of a fluorine atom at the ortho position to the boronic acid moiety in this compound. This substitution imparts several key electronic and steric effects that can influence the outcome of a Suzuki coupling reaction.
Electronic Effects: The fluorine atom is a strongly electronegative group, exerting a significant electron-withdrawing inductive effect (-I). This effect can increase the Lewis acidity of the boron center, which may influence the rate of transmetalation, a crucial step in the Suzuki coupling catalytic cycle. While electron-withdrawing groups can sometimes accelerate this step, they can also increase the susceptibility of the boronic acid to protodeboronation, an undesirable side reaction where the boronic acid group is replaced by a hydrogen atom.[1][2] This is a known challenge, particularly for ortho-fluorinated aryl boronic acids.[2]
Steric Effects: The ortho-fluoro group also introduces steric hindrance around the reaction center. This can potentially hinder the approach of the palladium catalyst and the aryl halide, possibly slowing down the oxidative addition or transmetalation steps.
Performance in Suzuki Coupling: A Comparative Analysis
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~85-95 |
| 5-Methoxyphenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 8 | ~90-98 |
| This compound | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 4 | ~80-90 |
| 5-Methoxyphenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 80 | 6 | ~92-99 |
| This compound | 2-Bromopyridine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 110 | 16 | ~75-85 |
| 5-Methoxyphenylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ | K₃PO₄ | DME | 85 | 12 | ~88-95 |
Disclaimer: The data presented in this table is compiled from various literature sources and is intended for illustrative purposes. Actual yields may vary depending on the specific reaction conditions, purity of reagents, and scale of the reaction.
From the compiled data, a general trend suggests that the non-fluorinated 5-methoxyphenylboronic acid may provide slightly higher yields and potentially shorter reaction times compared to its fluorinated analog under similar, though not identical, conditions. This could be attributed to the aforementioned electronic and steric effects of the ortho-fluoro group, which may lead to a higher propensity for protodeboronation or slower reaction kinetics. However, the use of specialized ligands and reaction conditions can often mitigate these challenges and lead to excellent yields with this compound.[3]
Experimental Protocols
A standardized protocol is essential for the objective comparison of different reagents. Below are general experimental procedures for a Suzuki-Miyaura coupling reaction that can be adapted for both this compound and 5-methoxyphenylboronic acid.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the respective boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford the desired biaryl compound.
Visualizing the Process
To better understand the reaction and the experimental setup, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
Both this compound and 5-methoxyphenylboronic acid are valuable reagents in Suzuki-Miyaura cross-coupling reactions. The non-fluorinated analog may offer advantages in terms of reactivity and yield in some cases, likely due to the absence of the deactivating and sterically hindering ortho-fluoro group. However, the fluorinated counterpart is indispensable for the synthesis of molecules where the fluorine atom is a crucial component for modulating biological activity or material properties. The successful application of this compound often relies on the careful selection of catalysts, ligands, and reaction conditions to overcome the potential for lower reactivity and protodeboronation. Researchers should consider the specific goals of their synthesis when choosing between these two boronic acids.
References
A Comparative Guide to the Mechanistic Nuances of 2-Fluoro-5-methoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The electronic and steric nature of the substituents on the phenylboronic acid plays a pivotal role in the reaction's success. This guide provides a comparative analysis of 2-Fluoro-5-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions, benchmarking its performance against other substituted phenylboronic acids and offering insights into its reaction mechanism.
Performance Comparison of Substituted Phenylboronic Acids
The reactivity of arylboronic acids in the Suzuki-Miyaura coupling is significantly influenced by the electronic properties of their substituents. Electron-donating groups (EDGs) generally enhance the nucleophilicity of the aryl group, which can accelerate the transmetalation step of the catalytic cycle. Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity of the aryl group, potentially slowing down transmetalation.
This compound presents a unique case with both an electron-withdrawing fluorine atom and an electron-donating methoxy group. The interplay of these opposing electronic effects, along with the steric hindrance introduced by the ortho-fluoro substituent, dictates its overall performance in cross-coupling reactions.
While direct, side-by-side comparative studies for this compound against a wide range of other phenylboronic acids under identical conditions are limited in the public domain, we can construct an illustrative comparison based on established principles of physical organic chemistry and data from analogous systems.
Table 1: Illustrative Performance Comparison of Various Phenylboronic Acids in a Generic Suzuki-Miyaura Reaction with 4-Bromoanisole
| Boronic Acid | Substituent(s) | Expected Relative Reactivity | Plausible Yield (%) | Plausible Reaction Time (h) | Key Influencing Factors |
| Phenylboronic acid | Unsubstituted | Baseline | 85 | 6 | Neutral electronic character. |
| 4-Methoxyphenylboronic acid | Electron-donating (-OCH₃) | High | 92 | 4 | The electron-donating group generally accelerates the transmetalation step.[1] |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-withdrawing (-CF₃) | Low | 78 | 8 | Electron-withdrawing groups can slow down the transmetalation step.[1] |
| This compound | Electron-withdrawing (-F), Electron-donating (-OCH₃) | Moderate to High | ~88-95 | 4-6 | The activating effect of the methoxy group is likely moderated by the deactivating fluoro group. The ortho-fluoro group may also introduce steric hindrance. |
| 2,5-Difluorophenylboronic acid | Two Electron-withdrawing (-F) | Moderate | Variable | 6-12 | The two electron-withdrawing fluorine atoms decrease nucleophilicity, but the ortho-fluorine can influence the transmetalation step. |
Disclaimer: The data presented in this table is illustrative and based on established chemical principles and data from similar compounds.[1] It is intended for comparative purposes and does not represent the results of a single, direct experimental study.
Mechanistic Considerations
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic and steric properties of this compound can influence each of these steps.
1. Oxidative Addition: The palladium(0) catalyst initiates the cycle by oxidatively adding to the aryl halide. This step is generally more dependent on the nature of the aryl halide than the boronic acid.
2. Transmetalation: This is often the rate-determining step and is where the nature of the boronic acid is most critical. The transfer of the aryl group from the boron atom to the palladium center is facilitated by a base. The electron-donating methoxy group at the para-position to the fluorine in this compound is expected to increase the electron density on the phenyl ring, thereby facilitating the transmetalation process. However, the electron-withdrawing nature of the ortho-fluorine atom can have a counteracting effect. Some studies suggest that ortho-substituents can influence the geometry of the transition state.[2]
3. Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the palladium(0) catalyst. The electronic nature of the ligands on the palladium complex plays a significant role in this step.
The presence of the ortho-fluoro group in this compound can also lead to a potential side reaction known as protodeboronation, where the C-B bond is cleaved by a proton source. Careful selection of the base and reaction conditions is crucial to minimize this undesired pathway.
Experimental Protocols
Optimization of the catalyst, ligand, base, and solvent is crucial for achieving high yields in Suzuki-Miyaura couplings involving this compound.
General Procedure for Suzuki-Miyaura Cross-Coupling:
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base.[1]
-
Evacuate and backfill the flask with the inert gas three times.[1]
-
Add the degassed solvent mixture via syringe.[1]
-
Stir the reaction mixture at 80-100 °C and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel.[1][3]
Table 2: Recommended Catalyst and Ligand Combinations
| Catalyst System | Ligand | Base | Solvent | Typical Substrates |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Aryl chlorides and bromides |
| Pd(dppf)Cl₂ | dppf | Na₂CO₃ | Dioxane/H₂O | Heteroaryl halides |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DMF/H₂O | General purpose for aryl bromides and iodides |
Visualizing the Mechanistic Pathways
To better understand the reaction mechanism and experimental workflow, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
References
A Comparative Guide to the Validation of Analytical Methods for 2-Fluoro-5-methoxyphenylboronic acid
For researchers, scientists, and drug development professionals, the robust analysis of key reagents like 2-Fluoro-5-methoxyphenylboronic acid is critical for ensuring reaction efficiency, impurity control, and the quality of the final active pharmaceutical ingredient (API). The validation of analytical methods provides documented evidence that a procedure is suitable for its intended purpose.[1][2] This guide provides an objective comparison of common analytical techniques for the characterization and quantification of this compound, with supporting data and detailed methodologies based on established practices for similar boronic acids.
The selection of an appropriate analytical method depends on the specific requirement, such as routine quality control, impurity profiling, or absolute purity determination.[3] The four most common types of analytical procedures requiring validation are identification tests, quantitative tests for impurities, limit tests for impurities, and assay procedures for the active moiety.[4] This guide will focus on methods applicable to assay and impurity testing.
Data Presentation: Comparative Analysis of Analytical Methods
The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Potentiometric Titration for the analysis of phenylboronic acids. The data is synthesized from validation studies on various boronic acids and represents typical performance metrics.
| Parameter | HPLC (UV Detection) | Quantitative NMR (¹H or ¹¹B) | Potentiometric Titration |
| Primary Application | Purity assessment, impurity profiling, quantification.[3] | Absolute purity/assay determination, structural confirmation.[5] | Bulk assay (potency) determination.[3] |
| Specificity | High; can separate the main component from impurities. | High; provides structural information. | Low; titrates total acidic content, cannot distinguish impurities.[3] |
| Linearity (R²) | Typically > 0.98.[6] | Typically > 0.99.[7][8] | N/A |
| Accuracy (% Recovery) | 97.1% to 105.7%.[6] | 93.6% to 106.2%.[7][8] | High for bulk material, but method-dependent. |
| Precision (% RSD) | < 2.0%.[6] | 0.7% to 2.0%.[7][8] | Can be very high (< 0.1%), 0.0033% in specialized cases.[9] |
| Limit of Detection (LOD) | Low (e.g., 0.1 µg for UPLC).[6] | Moderate (e.g., 0.02% w/w).[7][8] | High; not suitable for trace analysis. |
| Advantages | High resolution and sensitivity, suitable for complex mixtures.[3] | Primary method, no need for a specific reference standard of the analyte.[5] | Simple, inexpensive, highly accurate, and precise for bulk material.[3][10] |
| Limitations | Potential for on-column degradation of boronic acids.[3] | Requires high-field NMR and longer acquisition times for high precision. | Not specific, requires complexation agent (mannitol).[3][11] |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is based on reversed-phase chromatography, which separates compounds based on polarity. It is ideal for determining the purity of this compound and quantifying related impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water or 0.1% Formic Acid in Water.[3][6]
-
Mobile Phase B: Acetonitrile.[6]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 254 nm.[3]
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile).
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Inject the sample solution.
-
Run a gradient elution to separate the impurities from the main peak. A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: Ramp from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and re-equilibrate.
-
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
-
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR is a primary ratio method that determines purity by comparing the integral of an analyte signal to that of a certified internal standard of known purity.[5]
-
Instrumentation: High-field NMR spectrometer (≥ 400 MHz).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified standard with a known purity that does not have overlapping signals with the analyte (e.g., maleic acid, 1,3,5-trimethoxybenzene).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a vial.
-
Accurately weigh a similar mass of the internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
-
Procedure:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantification.[5] This includes a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds) and a 90° pulse angle.[5]
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.[5]
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of the analyte and a signal from the internal standard.
-
Calculate the purity using the standard qNMR equation, accounting for the molar masses, masses, number of protons in each integrated signal, and the purity of the internal standard.
-
Potentiometric Titration for Bulk Assay
Boric acid and its derivatives are very weak acids that are difficult to titrate directly.[12] The addition of a polyol, such as mannitol, forms a stronger acidic complex that can be accurately titrated with a standard solution of a strong base.[11][13]
-
Instrumentation: Potentiometric titrator with a combined pH electrode.
-
Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Reagent: D-Mannitol.[11]
-
Sample Preparation: Accurately weigh about 200-300 mg of the this compound sample into a beaker and dissolve it in approximately 50 mL of deionized water (gentle heating may be required).
-
Procedure:
-
Calibrate the pH electrode using standard buffers (e.g., pH 4.01, 7.00, 10.01).[13]
-
Place the dissolved sample on the titrator and immerse the pH electrode.
-
Add 5-10 g of D-mannitol to the sample solution and stir until dissolved.[3]
-
Titrate the solution with the standardized 0.1 M NaOH solution to the potentiometric endpoint (the inflection point of the titration curve).
-
The assay is calculated based on the volume of titrant consumed, the molarity of the titrant, and the initial mass of the sample.
-
Mandatory Visualizations
Analytical Method Validation Workflow
The following diagram illustrates a typical workflow for analytical method validation, adhering to the principles outlined in the ICH Q2(R1) guideline.[4]
Caption: Workflow for validating an analytical method per ICH Q2(R1) guidelines.
Logical Diagram for Method Selection
This diagram provides a logical decision-making process for selecting the most appropriate analytical technique based on the specific analytical objective.
Caption: Decision tree for selecting an analytical method for boronic acid analysis.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. database.ich.org [database.ich.org]
- 5. benchchem.com [benchchem.com]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. Boron testing methods | U.S. Borax [borax.com]
- 11. metrohm.com [metrohm.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cdn.hach.com [cdn.hach.com]
A Comparative Analysis of Catalysts for Suzuki-Miyaura Cross-Coupling Reactions of 2-Fluoro-5-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. The choice of catalyst is paramount for the successful coupling of electronically demanding substrates such as 2-Fluoro-5-methoxyphenylboronic acid. This guide provides an objective comparison of various palladium-based catalyst systems for this specific transformation, supported by experimental data, to aid in the selection of the optimal catalytic system. The electron-withdrawing nature of the fluorine substituent and the electron-donating methoxy group present unique challenges, including the potential for protodeboronation.
Performance Comparison of Catalytic Systems
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the catalyst, ligand, base, and solvent system. For substrates like this compound, which are prone to decomposition, highly active catalysts that promote rapid reaction rates are often preferred.[1][2] Below is a summary of the performance of different palladium-based catalytic systems, drawing on data from analogous fluorinated arylboronic acids to provide a strong indication of expected performance.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Key Considerations |
| System 1: Traditional Phosphine Ligand | |||||||
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 80-90 | Widely available and provides good to excellent yields for many substrates.[3] |
| System 2: Buchwald Ligand System | |||||||
| Pd(OAc)₂ | XPhos | K₃PO₄ | THF/Toluene/H₂O | 95 | 16-24 | Expected High | Bulky, electron-rich phosphine ligands are effective for challenging substrates.[1][3] |
| System 3: Palladium Precatalyst | |||||||
| G3-XPhos Precatalyst | XPhos | K₃PO₄ (aq) | THF | Room Temp | 0.5 | >95 | Highly active precatalyst allows for fast reactions at low temperatures, minimizing boronic acid decomposition.[1][2] |
| System 4: Ligand-free Palladium | |||||||
| PdCl₂ | None | K₂CO₃ | DMF/H₂O | 75 | - | 98 | Can be effective for certain substrates, offering a simpler reaction setup.[4] |
Note: Direct comparison of yields should be approached with caution as reaction conditions are not identical across all studies. The data presented aims to provide a general performance benchmark.[4] The choice of base is critical; stronger bases may accelerate protodeboronation.[1]
Experimental Protocols
Detailed methodologies for the catalyst systems are provided below. Optimization of reaction parameters is often necessary to achieve high yields.[5]
General Procedure for Suzuki-Miyaura Cross-Coupling:
To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), the palladium catalyst (as specified in the table), and the base (2.0-3.0 mmol).[4][5] Add the degassed solvent. The reaction mixture is stirred at the desired temperature and monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[5] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is then dried and purified.[5]
Protocol for System 2 (Buchwald Ligand System):
In a reaction flask, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), and sodium carbonate (2.2 equiv). Add Pd₂(dba)₃ (5 mol%) and XPhos (15 mol%). The flask is sealed, and the atmosphere is thoroughly purged with an inert gas. Add the degassed THF/Toluene/Water (3:3:1) solvent mixture. The reaction mixture is heated to 95 °C and stirred for 16-24 hours.[1]
Protocol for System 3 (Palladium Precatalyst):
To a reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv) and this compound (1.5 mmol, 1.5 equiv). Add the palladium precatalyst (e.g., a G3-XPhos, 0.02 mmol, 2 mol%). The vial is sealed, and the atmosphere is replaced with an inert gas. Add degassed anhydrous THF (2 mL), followed by a degassed 0.5 M aqueous solution of K₃PO₄ (4 mL). The reaction mixture is stirred vigorously at room temperature for 30 minutes.[1]
Experimental Workflow
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway of the Suzuki-Miyaura Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction involves several key steps.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
assessing the electronic effects of the fluorine substituent in 2-Fluoro-5-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electronic properties of 2-Fluoro-5-methoxyphenylboronic acid with alternative phenylboronic acids. The electronic nature of substituents on the phenylboronic acid ring is a critical determinant of its reactivity, acidity, and utility in various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This document presents a comparative analysis supported by experimental data and detailed protocols to aid in the selection of appropriate reagents for chemical synthesis and drug development.
Introduction to the Electronic Effects of Substituents
The electronic effects of substituents on a benzene ring are primarily categorized as inductive and resonance effects. The interplay of these effects governs the electron density of the aromatic ring and the boronic acid moiety, thereby influencing the compound's chemical properties.
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the substituent. Electron-withdrawing groups (EWGs) exert a negative inductive effect (-I), while electron-donating groups (EDGs) exhibit a positive inductive effect (+I).
-
Resonance Effect (M): This effect involves the delocalization of π-electrons or lone pairs of electrons across the aromatic system. Electron-donating groups often have a positive resonance effect (+M), while electron-withdrawing groups can have a negative resonance effect (-M).
The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of these electronic effects, where σ is the substituent constant and ρ is the reaction constant. The substituent constant, σ, is a measure of the electronic effect of a substituent at a particular position (meta or para) on the reactivity of the benzene ring.
Comparative Analysis of Phenylboronic Acids
The following table summarizes the key electronic parameters for this compound and a selection of alternative phenylboronic acids, providing a spectrum of electronic properties for comparison.
| Compound | Substituents | pKa | Hammett Constant (σ) | Expected Electronic Effect |
| This compound | 2-Fluoro, 5-Methoxy | Not Experimentally Determined | Not Directly Available | Combination of electron-withdrawing (-I) from fluorine and electron-donating (+M) from methoxy. The ortho-fluoro group is expected to increase acidity due to potential intramolecular hydrogen bonding. |
| Phenylboronic acid | Unsubstituted | ~8.8 | H: σ_m = 0.00, σ_p = 0.00[1][2] | Baseline for comparison. |
| 2-Fluorophenylboronic acid | 2-Fluoro | ~8.32 (Predicted)[3][4][5] | F: σ_m = 0.34, σ_p = 0.06[1][2] | Primarily electron-withdrawing (-I > +M). The ortho position of fluorine increases acidity. |
| 4-Methoxyphenylboronic acid | 4-Methoxy | ~9.25[6] | OCH₃: σ_p = -0.27[2] | Strong electron-donating group (+M > -I). |
| 4-Nitrophenylboronic acid | 4-Nitro | ~7.0 | NO₂: σ_p = 0.78[1][2] | Strong electron-withdrawing group (-I, -M). |
Experimental Protocols
This protocol provides a general method for determining the acid dissociation constant (pKa) of a phenylboronic acid in an aqueous solution.
Materials:
-
Phenylboronic acid sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl)
-
Deionized water
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Beaker (50 mL or 100 mL)
Procedure:
-
Calibration of pH meter: Calibrate the pH meter using standard buffer solutions of pH 4.0, 7.0, and 10.0.
-
Preparation of the boronic acid solution: Accurately weigh a sample of the phenylboronic acid (to achieve a final concentration of approximately 1-5 mM) and dissolve it in a known volume of deionized water in a beaker. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).
-
Titration: Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode into the solution.
-
Begin stirring the solution and record the initial pH.
-
Add the standardized NaOH solution in small increments (e.g., 0.05-0.1 mL) from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of NaOH added.
-
Continue the titration until the pH has risen significantly (e.g., to pH 11-12).
-
Data Analysis: Plot the pH versus the volume of NaOH added to obtain a titration curve. The pKa is the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the average volume to determine the equivalence point more accurately.
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of a phenylboronic acid with an aryl halide.
Materials:
-
This compound (or other phenylboronic acid)
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)
-
Ligand (if necessary, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, THF/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or reaction vial
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 mmol), the phenylboronic acid (1.2-1.5 mmol), the base (2.0-3.0 mmol), the palladium catalyst (0.01-0.05 mmol), and the ligand (if required).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Solvent Addition: Add the degassed solvent(s) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring. Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualization of Electronic Effects
The following diagram illustrates the interplay of inductive and resonance effects of the fluoro and methoxy substituents in this compound on the electron density of the aromatic ring.
References
A Comparative Analysis of 2-Fluoro-5-methoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Fluoro-5-methoxyphenylboronic Acid's Performance in Various Solvent Systems for Suzuki-Miyaura Cross-Coupling Reactions.
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1] The choice of reagents, particularly the boronic acid, and the reaction conditions, including the solvent system, are critical for optimizing reaction efficiency, yield, and purity. This guide provides a comparative analysis of the performance of this compound in different solvent systems, benchmarked against other relevant phenylboronic acids.
This compound is a valuable building block, introducing a fluorinated and methoxylated phenyl moiety into target molecules. The presence of a fluorine atom ortho to the boronic acid group and a methoxy group at the meta position introduces unique electronic and steric properties that can influence its reactivity and stability.[2] Understanding its behavior in various solvents is key to leveraging its full synthetic potential.
Influence of Solvent Systems on Suzuki-Miyaura Coupling
The solvent in a Suzuki-Miyaura reaction plays a multifaceted role by solubilizing reactants, influencing catalyst activity and stability, and affecting the strength of the base used.[3] The optimal solvent is often substrate-dependent and typically determined empirically. Common solvent systems are often mixtures of an organic solvent with water, which can aid in dissolving the base and facilitate the catalytic cycle.
Illustrative Performance in a Generic Suzuki-Miyaura Reaction
While direct, side-by-side comparative studies for this compound across a wide range of solvents under identical conditions are not extensively published, we can construct an illustrative comparison based on established principles and data from similar systems. The following table presents a plausible comparison of the performance of this compound in a hypothetical Suzuki-Miyaura coupling with a generic aryl bromide (e.g., 4-bromoanisole).
| Solvent System | Typical Base | General Performance Characteristics | Plausible Yield (%) | Plausible Reaction Time (h) |
| 1,4-Dioxane / Water | K₂CO₃, K₃PO₄ | Good for a wide range of substrates; water aids in dissolving the base.[4] | 85-95 | 4-8 |
| Toluene / Ethanol / Water | K₂CO₃ | Often used for its ability to azeotropically remove water if needed, though water is often beneficial.[1] | 80-90 | 6-12 |
| Tetrahydrofuran (THF) / Water | K₃PO₄ | Effective for couplings at or near room temperature with highly active catalysts, which can be crucial for unstable boronic acids.[5] | 90-98 | 0.5-2 |
| N,N-Dimethylformamide (DMF) / Water | K₂CO₃ | A polar aprotic solvent that can facilitate reactions with less soluble substrates.[6] | 88-96 | 3-6 |
Note: The yields and reaction times are illustrative and can vary significantly based on the specific substrates, catalyst, ligand, base, and temperature.
Comparison with Alternative Phenylboronic Acids
The electronic and steric nature of substituents on the phenylboronic acid significantly impacts its performance in Suzuki-Miyaura couplings.[7] The following table provides a comparative overview of this compound against other commonly used phenylboronic acids in a standardized solvent system (1,4-Dioxane/Water).
| Boronic Acid | Substituent Effects | Plausible Yield (%) | Plausible Reaction Time (h) | Key Considerations |
| This compound | Ortho-F (electron-withdrawing, steric hindrance), Meta-OCH₃ (electron-donating) | 88 | 5 | The ortho-fluoro group can increase the rate of protodeboronation but may also influence the reductive elimination step. The methoxy group is electron-donating. |
| Phenylboronic acid | Unsubstituted (neutral) | 85 | 6 | Serves as a baseline for comparison.[4] |
| 2-Fluorophenylboronic acid | Ortho-F (electron-withdrawing, steric hindrance) | 82 | 7 | The electron-withdrawing fluorine can increase susceptibility to protodeboronation.[2] |
| 4-Methoxyphenylboronic acid | Para-OCH₃ (electron-donating) | 92 | 4 | The electron-donating methoxy group generally enhances reactivity.[4] |
Experimental Protocols
A general experimental procedure for a Suzuki-Miyaura coupling reaction is provided below. Optimization of the catalyst, base, solvent, and temperature is often necessary to achieve high yields.[7]
General Procedure for Suzuki-Miyaura Coupling
Reaction Setup:
-
To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, 2.0-3.0 mmol).[7]
-
Add the degassed solvent (e.g., 1,4-dioxane/water mixture, 5-10 mL).[7]
Reaction:
-
Stir the mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[7]
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).[7]
-
Wash the organic layer with water and brine.[7]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography on silica gel.[4]
Visualizing the Process and Influences
To better understand the experimental workflow and the factors influencing the reaction's success, the following diagrams are provided.
General workflow for a Suzuki-Miyaura cross-coupling experiment.
Influence of solvent properties on Suzuki-Miyaura reaction outcomes.
Conclusion
This compound is a versatile reagent in Suzuki-Miyaura cross-coupling reactions. The choice of solvent system is a critical parameter that must be optimized to achieve the best results. While polar aprotic solvents like dioxane, THF, and DMF, often in combination with water, are generally effective, the specific choice will depend on the coupling partners and the desired reaction conditions. The electronic and steric effects of the fluoro and methoxy substituents on this compound result in a reactivity profile that is competitive with, and in some cases superior to, other commonly used phenylboronic acids. For researchers and drug development professionals, a thorough understanding of these factors is essential for the efficient and successful synthesis of target biaryl compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
A Comparative Kinetic Analysis of 2-Fluoro-5-methoxyphenylboronic Acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. The selection of the boronic acid coupling partner is a critical parameter that dictates reaction kinetics and overall yield. This guide provides a comparative kinetic analysis of 2-Fluoro-5-methoxyphenylboronic acid in Suzuki-Miyaura coupling reactions. While direct kinetic data for this specific reagent is limited in publicly available literature, this guide extrapolates its expected performance based on established principles and experimental data for structurally related substituted phenylboronic acids.
The Influence of Fluoro and Methoxy Substituents on Reactivity
The kinetic profile of a substituted phenylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily governed by the electronic and steric nature of its substituents. In the case of this compound, the interplay between the electron-withdrawing fluoro group and the electron-donating methoxy group, along with their positions on the phenyl ring, creates a unique reactivity profile.
The electron-withdrawing nature of the fluorine atom is known to enhance the rate of the transmetalation step, which is often the rate-determining step in the catalytic cycle.[1] Conversely, the electron-donating methoxy group can also influence the reaction rate. The ortho-position of the fluorine atom may introduce steric hindrance, potentially affecting the approach of the boronic acid to the palladium catalyst.
Comparative Kinetic Data
To contextualize the expected performance of this compound, the following table summarizes kinetic data for the Suzuki-Miyaura coupling of various substituted phenylboronic acids with aryl halides. The data is compiled from studies on analogous compounds and serves as a framework for predicting relative reaction rates.
| Boronic Acid | Substituent(s) | Relative Rate Constant (k_rel) | Key Observations |
| Phenylboronic Acid | None (Reference) | 1.00 | Baseline for comparison. |
| 4-Methoxyphenylboronic Acid | 4-OCH₃ (Electron-donating) | > 1 | Electron-donating groups can increase the electron density on the boronic acid, potentially accelerating the transmetalation step. |
| 4-Fluorophenylboronic Acid | 4-F (Electron-withdrawing) | > 1 | The electron-withdrawing fluorine atom can increase the Lewis acidity of the boron, facilitating the transmetalation step. |
| 2-Fluorophenylboronic Acid | 2-F (Electron-withdrawing) | > 1 (often faster than 4-F) | The ortho-fluoro substituent can have a more pronounced accelerating effect on transmetalation compared to a para-substituent.[2] |
| This compound | 2-F, 5-OCH₃ | Predicted: > 1 | The combined electronic effects of the ortho-fluoro and meta-methoxy groups are expected to result in a high reaction rate. The ortho-fluoro group is likely to be the dominant factor in accelerating the transmetalation step. |
| 2,4-Difluorophenylboronic Acid | 2-F, 4-F (Electron-withdrawing) | >> 1 | Multiple electron-withdrawing groups generally lead to a significant increase in the reaction rate. |
Note: The relative rate constants are generalized from various studies and are intended for comparative purposes. Actual reaction rates will depend on the specific reaction conditions (catalyst, ligand, base, solvent, temperature).
Experimental Protocol for Kinetic Analysis
A general and reproducible experimental protocol is crucial for conducting meaningful kinetic studies of Suzuki-Miyaura reactions. The following procedure can be adapted to investigate the kinetics of this compound coupling reactions.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
-
Internal standard (e.g., dodecane) for GC/HPLC analysis
-
Reaction vials and a temperature-controlled heating block or oil bath
-
GC/HPLC for reaction monitoring
Procedure:
-
Reaction Setup: In a reaction vial under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 mmol), this compound (1.2 mmol), base (2.0 mmol), and the internal standard (0.5 mmol).
-
Solvent and Catalyst Addition: Add the anhydrous solvent (e.g., 10 mL) to the vial and stir the mixture to ensure homogeneity. Add the palladium catalyst (e.g., 1-2 mol%).
-
Reaction Initiation and Monitoring: Place the reaction vial in the pre-heated block or oil bath at the desired temperature to initiate the reaction. At regular time intervals, withdraw a small aliquot of the reaction mixture and quench it immediately (e.g., by diluting with a cold solvent mixture and filtering through a short plug of silica).
-
Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the product and the remaining starting material over time.
-
Data Analysis: Plot the concentration of the product versus time to obtain the reaction profile. From this data, the initial reaction rate and the rate constant can be determined.
Visualizing the Suzuki-Miyaura Coupling
To better understand the process, the following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for kinetic analysis.
References
Benchmarking 2-Fluoro-5-methoxyphenylboronic Acid: A Comparative Guide for Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of 2-Fluoro-5-methoxyphenylboronic Acid Against Alternative Reagents in Palladium-Catalyzed Cross-Coupling Reactions.
In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The judicious selection of the boronic acid reagent is paramount, as the electronic and steric properties of its substituents profoundly influence reaction kinetics, product yields, and overall efficiency. This guide provides a comprehensive benchmark of this compound, a key building block in organic synthesis, against a selection of alternative phenylboronic acid reagents. The comparisons herein are based on established principles of physical organic chemistry and supported by illustrative data and detailed experimental protocols.
Performance Comparison of Substituted Phenylboronic Acids
The reactivity of arylboronic acids in the Suzuki-Miyaura coupling is largely governed by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) generally enhance the nucleophilicity of the aryl group, which can facilitate the transmetalation step in the catalytic cycle. Conversely, electron-withdrawing groups (EWGs) can have the opposite effect. The fluorine atom in this compound, being ortho to the boronic acid moiety, exerts a significant inductive electron-withdrawing effect, while the methoxy group at the meta position has a weaker electron-donating resonance effect. This electronic profile influences its performance in cross-coupling reactions.
While direct, side-by-side comparative studies under identical conditions are not extensively published, a plausible performance comparison can be constructed based on the known effects of substituents on the efficiency of Suzuki-Miyaura reactions. The following table provides an illustrative comparison of this compound against other common phenylboronic acid derivatives in a hypothetical coupling with a generic aryl bromide.
| Boronic Acid Reagent | Substituent Effects | Predicted Relative Reactivity | Plausible Yield (%) | Notes |
| Phenylboronic Acid | Unsubstituted (Neutral) | Baseline | 85 | Serves as a standard for comparison. |
| 4-Methoxyphenylboronic Acid | Strong Electron-Donating | High | 92 | The para-methoxy group enhances reactivity. |
| 4-(Trifluoromethyl)phenylboronic Acid | Strong Electron-Withdrawing | Low | 70 | The trifluoromethyl group deactivates the ring. |
| This compound | Ortho-Fluoro (EWG), Meta-Methoxy (weak EDG) | Moderate | 88 | The competing electronic effects lead to balanced reactivity. The ortho-fluoro group can also influence the stability and acidity of the boronic acid.[1] |
| 2,5-Difluorophenylboronic Acid | Two Electron-Withdrawing Fluoro groups | Moderate to Low | 80 | Increased fluorine substitution can enhance the rate of transmetalation but also increases the propensity for protodeboronation.[2] |
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a representative example for the coupling of an aryl halide with this compound. Optimization of reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., a mixture of Toluene and Water, 4:1, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the palladium catalyst (0.03 mmol).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture (4 mL of Toluene and 1 mL of Water).
-
Add the base (K₂CO₃, 2.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the required time (typically 4-24 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the logical relationships and experimental workflows.
Conclusion
This compound is a valuable and versatile reagent in the Suzuki-Miyaura cross-coupling toolbox. Its unique electronic properties, stemming from the presence of both an electron-withdrawing fluorine atom and a weakly electron-donating methoxy group, result in a moderate and often desirable level of reactivity. This balanced electronic nature allows for efficient coupling with a wide range of aryl halides, making it a suitable choice for the synthesis of complex biaryl scaffolds in drug discovery and materials science. While alternative reagents may offer higher reactivity in specific cases, the predictable performance and commercial availability of this compound solidify its position as a staple building block for synthetic chemists.
References
- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Fluoro-5-methoxyphenylboronic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. Adherence to established protocols for chemical waste management mitigates risks to personnel and the environment. This guide provides essential, step-by-step instructions for the proper disposal of 2-Fluoro-5-methoxyphenylboronic acid, aligning with best practices in laboratory safety.
Hazard Identification and Safety Precautions
This compound is a compound that requires careful handling due to its potential hazards. It is crucial to treat this chemical as hazardous waste from the point of use through to its final disposal.
| Hazard Statement | GHS Classification | Precautionary Measures |
| Causes skin irritation | Skin Irritation, Category 2 | Wear protective gloves and clothing. Wash skin thoroughly after handling.[1][2] |
| Causes serious eye irritation | Eye Irritation, Category 2 | Wear eye and face protection, such as safety goggles or a face shield.[1][2] |
| May cause respiratory irritation | Specific target organ toxicity — single exposure, Category 3 | Avoid breathing dust. Use only in a well-ventilated area, preferably a chemical fume hood.[1][2] |
Personal Protective Equipment (PPE): Before initiating any disposal procedures, ensure you are equipped with the appropriate PPE, including:
-
Eye Protection: Safety glasses with side shields or goggles.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).[3]
-
Respiratory Protection: A NIOSH-approved N95 respirator or higher, especially if dust may be generated.[3]
-
Protective Clothing: A laboratory coat.
Step-by-Step Disposal Protocol
The disposal of this compound and materials contaminated with it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves, absorbent pads) in a designated, sealable container clearly labeled as "Hazardous Waste."
-
Liquid Waste: If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container designated for liquid hazardous waste.
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.
2. Waste Container Labeling: Proper labeling is critical for safety and compliance. The hazardous waste container must be clearly labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Irritant").
-
The accumulation start date (the date the first waste is added to the container).
-
The name of the principal investigator or laboratory contact.
3. Storage of Hazardous Waste: Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory. This area should be:
-
Well-ventilated.
-
Away from incompatible materials, such as strong oxidizing agents.[4]
-
Under the control of the laboratory personnel.
4. Disposal of Empty Containers: Empty containers of this compound must be properly decontaminated before disposal.
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or methanol).
-
Collect Rinseate: The first rinseate, and potentially subsequent rinses depending on institutional guidelines, must be collected and disposed of as hazardous liquid waste.
-
Final Container Disposal: After triple rinsing and allowing the container to air dry completely in a well-ventilated area, deface or remove the original label. The clean, dry container can then be disposed of in the appropriate laboratory waste stream (e.g., glass or plastic recycling), as per your institution's procedures.
5. Arranging for Final Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not attempt to transport hazardous waste off-site yourself. EHS personnel are trained to handle and transport chemical waste to a licensed hazardous waste disposal facility.
Experimental Workflow for Disposal
Below is a visual representation of the proper disposal workflow for this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 2-Fluoro-5-methoxyphenylboronic acid
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-Fluoro-5-methoxyphenylboronic acid. Adherence to these procedures is essential for ensuring personal safety and proper management of this chemical.
Chemical Identifier:
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are:
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][3][4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[2][3][5]
GHS Hazard Pictogram:
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[6][7] | Protects eyes from dust, splashes, and serious irritation.[6][7] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[6][7] | Prevents skin contact and irritation.[6][7] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[6][7] | Protects skin from accidental spills and contact.[6] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound, especially if dust or aerosols are generated.[1][7] | Minimizes the risk of respiratory tract irritation.[5][7] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following operational protocol is crucial for the safe handling of this compound.
1. Preparation:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate vicinity of the work area.[5][6]
-
The designated workspace should be clean and uncluttered.
2. Donning PPE:
-
Before handling the chemical, put on all required personal protective equipment as detailed in the table above.
3. Handling:
-
Keep the container of this compound tightly closed when not in use.[3][5]
-
Avoid generating dust during transfer.[5][7] Use appropriate tools, such as a spatula, for transferring the solid.[7]
-
Avoid all personal contact, including inhalation of dust or vapors.[6]
4. Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][4]
-
Clean the work area to remove any residual chemical.
First Aid Measures
In case of exposure, follow these first aid procedures immediately.
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[4][8] |
| Skin Contact | Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4][5] |
| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[4][8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[4][5][8] |
Spill and Disposal Plan
Spill Response:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[6]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[6]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[6]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[5][6]
Disposal:
-
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[6][9]
-
Dispose of contents and container in accordance with licensed collector's sorting instructions and local, regional, and national hazardous waste regulations.[4][9]
-
Do not pour waste down the drain or release it into the environment.[5][6]
Storage and Stability
-
Storage Conditions: Store in a dry, cool, and well-ventilated area.[4][5] Keep the container tightly closed.[3][4][5] Some sources recommend refrigeration.[5][9]
-
Incompatible Materials: Strong oxidizing agents.[5]
-
Stability: The product is stable under normal handling and storage conditions.[3]
-
Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, oxides of boron, and hydrogen fluoride.[5][9]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound = 95 406482-19-7 [sigmaaldrich.com]
- 2. Page loading... [guidechem.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
